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  • Product: 2-Methoxy-4-morpholinopyrimidine
  • CAS: 1400644-32-7

Core Science & Biosynthesis

Foundational

2-Methoxy-4-morpholinopyrimidine: Structural Dynamics, Physical Properties, and Applications in Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the pyrimidine scaffold remains a cornerstone of rational drug design. Specifically, 2-Methoxy-4-morpholinopyrimidine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the pyrimidine scaffold remains a cornerstone of rational drug design. Specifically, 2-Methoxy-4-morpholinopyrimidine (CAS: 1400644-32-7)[1] has emerged as a highly specialized, versatile building block. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic utility, and synthetic workflows of this compound. This document moves beyond basic structural descriptions to explain the causality behind its use in ATP-competitive kinase inhibitors (such as PI3K and mTOR inhibitors) and provides a self-validating protocol for its synthesis[2].

Structural Dynamics & Physicochemical Profile

The molecular architecture of 2-Methoxy-4-morpholinopyrimidine is deliberately engineered to exploit the electronic and steric requirements of kinase ATP-binding pockets.

  • The Morpholine Pharmacophore: The morpholine ring at the C4 position is not a passive spacer; it is an active hinge-binding motif. The oxygen atom of the morpholine ring serves as a critical hydrogen bond acceptor, typically interacting with the backbone amide of Val851 in the PI3Kα hinge region.

  • The Methoxy Modulator: The methoxy group at the C2 position serves a dual purpose. Electronically, it donates electron density into the pyrimidine ring via resonance, modulating the pKa of the pyrimidine nitrogens (N1 and N3). This fine-tuning prevents the molecule from becoming overly basic, thereby improving membrane permeability and reducing off-target hERG liability. Sterically, it restricts the rotational degrees of freedom when the molecule is elaborated further, locking the scaffold into a bioactive conformation.

Quantitative Physicochemical Data

All quantitative parameters are summarized below for rapid comparative analysis during lead optimization.

PropertyValueMechanistic Implication
Chemical Name 2-Methoxy-4-morpholinopyrimidineStandard IUPAC nomenclature.
CAS Registry Number 1400644-32-7[1]Unique identifier for commercial sourcing.
Molecular Formula C9H13N3O2[1]Defines atomic composition.
Molecular Weight 195.22 g/mol [1]Highly efficient fragment (MW < 300) for FBDD.
MDL Number MFCD22421507[1]Cross-reference for chemical databases.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 4 (N1, N3, O-methoxy, O-morpholine)Maximizes interactions within the ATP pocket.
Rotatable Bonds 2Low entropic penalty upon target binding.
Mechanistic Role in Kinase Inhibition

To understand the value of this building block, one must visualize its role within the broader cellular signaling cascade. Morpholinopyrimidine derivatives primarily target the Phosphoinositide 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) pathway, a critical driver of cell survival and proliferation in various malignancies. By competing with ATP at the kinase catalytic domain, these compounds halt the phosphorylation of PIP2 to PIP3, effectively silencing downstream AKT activation.

PI3K_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholinopyrimidines) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 2-Methoxy-4-morpholinopyrimidine Derivatives Inhibitor->PI3K Hinge-binding (Val851)

Figure 1: PI3K/mTOR signaling pathway and intervention point of morpholinopyrimidines.

Self-Validating Synthetic Methodology

The synthesis of 2-Methoxy-4-morpholinopyrimidine is achieved via a regioselective, two-step Nucleophilic Aromatic Substitution (SNAr) starting from commercially available 2,4-dichloropyrimidine[2].

The Causality of Regioselectivity: Why does morpholine attack the C4 position first, rather than C2? The transition state (Meisenheimer complex) formed during nucleophilic attack at C4 is stabilized by both the para-nitrogen (N1) and the ortho-nitrogen (N3). Conversely, attack at C2 is only stabilized by the two ortho-nitrogens. This thermodynamic preference allows us to selectively install the morpholine ring at C4 at lower temperatures, reserving the C2 position for subsequent methoxylation under harsher conditions.

Synthesis SM 2,4-Dichloropyrimidine Step1 Morpholine, DIPEA 0°C to RT SM->Step1 Int1 2-Chloro-4-morpholinopyrimidine Step1->Int1 Regioselective SNAr Step2 NaOMe, MeOH Reflux (65°C) Int1->Step2 Product 2-Methoxy-4-morpholinopyrimidine Step2->Product SNAr

Figure 2: Regioselective two-step SNAr synthetic workflow with self-validating checkpoints.

Step-by-Step Protocol

Step 1: Regioselective Morpholination

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under an inert argon atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct without competing with morpholine for the electrophilic carbon.

  • Reaction: Dropwise add morpholine (1.05 eq) to prevent localized heating and maintain regiocontrol. Stir at 0°C for 1 hour, then warm to room temperature.

  • Self-Validating System (Checkpoint 1):

    • TLC (Hexanes:EtOAc 1:1): Confirm the disappearance of the high-Rf starting material and the appearance of a distinct, lower-Rf intermediate spot.

    • LC-MS: The reaction is deemed complete only when the mass spectrum confirms a shift from ~149 m/z (starting material) to 200/202 m/z [M+H]+ (the chlorine isotope pattern of the intermediate).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate in vacuo to yield 2-chloro-4-morpholinopyrimidine.

Step 2: Methoxylation

  • Setup: Dissolve the intermediate 2-chloro-4-morpholinopyrimidine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add a solution of Sodium Methoxide (NaOMe, 2.0 eq) in methanol. Causality: Because the pyrimidine ring is now electron-rich due to the electron-donating morpholine group, the C2 position is less electrophilic. A strong nucleophile (NaOMe) and thermal energy are required to drive the second SNAr.

  • Reaction: Reflux the mixture at 65°C for 4–6 hours.

  • Self-Validating System (Checkpoint 2):

    • LC-MS: Monitor for the disappearance of the 200/202 m/z peak and the emergence of the 196 m/z [M+H]+ product peak.

    • 1H NMR (400 MHz, CDCl3): Final structural validation requires the disappearance of the C2-chloro chemical signature and the emergence of a sharp singlet at ~3.95 ppm (integrating to 3H), confirming the successful, covalent installation of the methoxy group.

  • Workup: Quench with water, extract with EtOAc, dry, and purify via flash column chromatography to yield pure 2-Methoxy-4-morpholinopyrimidine.

Conclusion

2-Methoxy-4-morpholinopyrimidine is a masterclass in rational fragment design. By leveraging the differential reactivity of the pyrimidine ring, synthetic chemists can reliably construct this scaffold using self-validating SNAr protocols. Its precise combination of hydrogen-bond accepting capabilities and optimized electron density makes it an indispensable tool for drug development professionals engineering the next generation of highly selective kinase inhibitors.

References
  • Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors" URL:[Link]

Sources

Exploratory

Biological Activity Profile of 2-Methoxy-4-morpholinopyrimidine Derivatives: A Technical Guide

Executive Summary The 2-methoxy-4-morpholinopyrimidine scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. Originally derived from efforts to mimic the adenine ring of ATP, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxy-4-morpholinopyrimidine scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry. Originally derived from efforts to mimic the adenine ring of ATP, this structural motif has demonstrated profound biological activity, most notably as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This technical guide explores the mechanistic causality behind its biological activity, synthesizes quantitative efficacy data, and outlines self-validating experimental protocols for evaluating these derivatives in drug development pipelines.

Pharmacophore Rationale & Mechanistic Causality

The biological efficacy of 2-methoxy-4-morpholinopyrimidine derivatives is driven by precise structure-activity relationships (SAR) that dictate target engagement at the molecular level:

  • The Pyrimidine Core: Acts as a bioisostere for the adenine ring of ATP, allowing the molecule to competitively bind within the highly conserved ATP-binding pocket of various kinases[1].

  • The 4-Morpholino Moiety: This is the critical "hinge-binding" element. The oxygen atom within the morpholine ring acts as a crucial hydrogen bond acceptor. In PI3Kα, it forms a strong, directional hydrogen bond with the backbone amide of the Val851 residue[1]. Without this specific interaction, kinase inhibitory activity drops precipitously.

  • The 2-Methoxy Substitution: The addition of a methoxy group at the C2 position serves a dual causal function. Electronically, it donates electron density into the pyrimidine ring, strengthening the hydrogen-bonding capacity of the morpholine oxygen. Physicochemically, it disrupts crystal lattice packing and improves aqueous solubility, directly enhancing the compound's pharmacokinetic profile and cellular permeability[2].

Biological Activity Profile

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR signaling axis is a master regulator of cell proliferation and survival, making it a prime target in oncology. 2-Methoxy-4-morpholinopyrimidine derivatives have been optimized to inhibit both PI3K (all class I isoforms) and mTOR (both mTORC1 and mTORC2 complexes) simultaneously[3].

The causality behind targeting both nodes is to circumvent clinical resistance. Inhibiting mTORC1 alone often triggers a compensatory feedback loop that hyperactivates AKT via PI3K. By utilizing a dual inhibitor, this feedback loop is severed, leading to sustained cell cycle arrest (G2/M phase) and robust apoptosis[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes Inhibitor 2-Methoxy-4-morpholinopyrimidine Inhibitor->PI3K Hinge Binding Inhibitor->mTOR Dual Inhibition

PI3K/AKT/mTOR Pathway Inhibition by 2-Methoxy-4-morpholinopyrimidine Derivatives.

Antiproliferative & Alkylating Activity

By altering the substituents on the pyrimidine ring, the mechanism of action can be shifted from competitive kinase inhibition to direct DNA/protein alkylation. For instance, the specific derivative 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine demonstrates potent antiproliferative activity against L1210 (leukemia) and H.Ep.2 (laryngeal carcinoma) cell lines[4].

At concentrations near its IC50, time-course assays reveal a delayed resumption of cell proliferation. This kinetic profile indicates that the compound's activity is short-lived, validating the hypothesis that the dibromomethyl group acts via a rapid, irreversible alkylating mechanism rather than sustained reversible binding[4].

Quantitative Efficacy Data

The following table synthesizes the biological activity metrics of key 2-methoxy-4-morpholinopyrimidine derivatives and their structural analogs across different targets and cell lines.

Compound / DerivativePrimary TargetCell Line / AssayIC50 (µM)Mechanism of Action
6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine Cellular ProliferationL1210 (Leukemia)0.32 ± 0.05Short-lived Alkylating Agent[4]
6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine Cellular ProliferationH.Ep.2 (Carcinoma)1.60 ± 0.12Short-lived Alkylating Agent[4]
Morpholinopyrimidine-5-carbonitrile (Analog 12b) PI3KαSR Leukemia0.17 ± 0.01Competitive ATP-Hinge Binder[3]
Morpholinopyrimidine-5-carbonitrile (Analog 12b) mTORSR Leukemia0.83 ± 0.05Competitive ATP-Hinge Binder[3]
Dimorpholine-substituted thienopyrimidine (Analog 14o) PI3KαU87MG (Glioblastoma)0.004 ± 0.001Class I PI3K/mTOR Dual Inhibitor[1]

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. Below are the step-by-step methodologies for profiling these compounds.

Workflow Synth Compound Synthesis & LC-MS QC Kinase TR-FRET Kinase Assay (PI3K/mTOR) Synth->Kinase Cell Cell Viability (MTT) & Dose-Response Kinase->Cell Apop Flow Cytometry (Annexin V/PI) Cell->Apop Data SAR Profiling & Lead Selection Apop->Data

Self-Validating Experimental Workflow for Pyrimidine-Based Kinase Inhibitors.

Protocol A: TR-FRET Kinase Assay (PI3Kα / mTOR)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference, a common artifact with highly conjugated pyrimidine systems.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • ATP Concentration Causality: Set the ATP concentration strictly at the predetermined Km​ value for PI3Kα (typically ~10 µM). Rationale: Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.

  • Compound Plating: Dispense 2-methoxy-4-morpholinopyrimidine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Self-Validation Controls: Include 0.1% DMSO as a negative control (100% kinase activity) and a known pan-PI3K inhibitor (e.g., Buparlisib/BKM120) as a positive control. Validation: The assay is only valid if the Z'-factor between positive and negative controls is > 0.6, and the reference compound yields an IC50 within half a log of its historical average.

  • Reaction & Detection: Add PI3Kα enzyme and PIP2 substrate. Incubate for 60 minutes at room temperature. Stop the reaction by adding the TR-FRET detection mixture (Europium-labeled antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm.

Protocol B: Cell Viability & Apoptosis Evaluation

To confirm that the biochemical kinase inhibition translates to cellular efficacy, a combination of MTT and Annexin V/PI flow cytometry is employed.

  • Cell Seeding: Seed L1210 or SR Leukemia cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with the derivatives for 72 hours.

  • MTT Viability Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells reduce MTT to insoluble formazan via mitochondrial reductase activity, providing a direct surrogate measurement for metabolic viability. Solubilize crystals with DMSO and read absorbance at 570 nm.

  • Apoptosis Differentiation (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Self-Validation: Validation: The use of both Annexin V and PI allows the system to internally differentiate between early apoptosis (Annexin V+ / PI-), late apoptosis (Annexin V+ / PI+), and non-specific necrosis (Annexin V- / PI+). A vehicle-treated control must show <5% spontaneous apoptosis to validate the baseline.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry (2024).[Link]

  • Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry (1990). [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology (2021).[Link]

  • Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry (2017).[Link]

Sources

Foundational

An In-depth Technical Guide to the In Vitro Binding Affinity of 2-Methoxy-4-morpholinopyrimidine Derivatives as PI3K/mTOR Inhibitors

This guide provides a comprehensive technical overview of the methodologies used to characterize the in vitro binding affinity of 2-methoxy-4-morpholinopyrimidine and its derivatives, a class of compounds with significan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies used to characterize the in vitro binding affinity of 2-methoxy-4-morpholinopyrimidine and its derivatives, a class of compounds with significant therapeutic potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development.

Introduction: The Significance of the PI3K/Akt/mTOR Pathway and the Morpholinopyrimidine Scaffold

The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of many human diseases, particularly cancer, making it a prime target for therapeutic intervention.[3][4] The pathway is initiated by the activation of PI3K, a family of lipid kinases, which then phosphorylates downstream targets, most notably activating the protein kinase Akt.[2][5] Akt, in turn, modulates a variety of cellular functions and activates the mTOR kinase, which exists in two distinct complexes: mTORC1 and mTORC2.[6][7][8] These complexes regulate a multitude of downstream effectors, orchestrating protein synthesis and cell growth.[6][7][9]

The 2-methoxy-4-morpholinopyrimidine scaffold has emerged as a privileged structure in the development of inhibitors targeting this pathway.[5][10][11] The morpholine group often plays a crucial role in the binding of these compounds to the ATP-binding pocket of PI3K and mTOR kinases, making them potent and often dual inhibitors of these key enzymes.[4][5] Understanding the in vitro binding affinity of these derivatives is a foundational step in their development as potential therapeutics.

Characterizing Binding Affinity: A Multi-faceted Approach

Determining the in vitro binding affinity of a compound like 2-methoxy-4-morpholinopyrimidine is not a singular event but a process of building a comprehensive profile. This involves a tiered approach, starting from direct biochemical assays with purified enzymes to more complex cell-based assays that reflect the compound's activity in a more physiological context. The primary goal is to quantify the compound's potency and selectivity against its intended targets.

Biochemical Assays: Direct Target Engagement

Biochemical assays provide the most direct measure of a compound's interaction with its purified target protein.[12] These assays are essential for determining key quantitative parameters such as the half-maximal inhibitory concentration (IC50), which reflects the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Representative Biochemical IC50 Values for Morpholinopyrimidine Derivatives against PI3K Isoforms and mTOR

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Reference
Gedatolisib (PKI-587) 14.634.0---[13]
Compound 17p 31.8----[4]
BKM-120 44.6----[4]
SN32976 ----Potent Inhibitor[14]
PKI-402 Analogues Potent Inhibition---Potent Inhibition[5]

Note: The table presents a selection of data for representative morpholinopyrimidine derivatives to illustrate the typical potency of this class of compounds. The IC50 values can vary depending on the specific assay conditions.

This protocol outlines a typical biochemical assay to determine the IC50 of a test compound against a PI3K isoform.

  • Reagents and Materials:

    • Recombinant human PI3K enzyme (e.g., p110α/p85α).[12]

    • Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2).

    • ATP (often [γ-³²P]ATP for radiometric detection or unlabeled ATP for luminescence-based assays).[12][15]

    • Test compound (2-methoxy-4-morpholinopyrimidine derivative) at various concentrations.

    • Kinase reaction buffer.[15]

    • Detection reagents (e.g., for quantifying ADP production or PIP3 generation).[15]

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

    • Add a small volume of the diluted compound or vehicle control to the wells of a 384-well plate.[15]

    • Add the recombinant PI3K enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.[12]

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction.

    • Detect the product formation. This can be done by:

      • Radiometric Assay: Quantifying the incorporation of ³²P into the lipid substrate.[12]

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[15]

      • Competitive ELISA: Detecting the amount of PIP3 produced using a PIP3-binding protein.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[12]

Causality Behind Experimental Choices:

  • Choice of Recombinant Enzyme: Using purified, recombinant enzymes ensures that the observed inhibition is a direct effect on the target kinase and not influenced by other cellular components.[12]

  • ATP Concentration: The concentration of ATP is a critical parameter, as most kinase inhibitors are ATP-competitive.[16] Performing assays at the Km value of ATP for the specific kinase allows for a more standardized comparison of inhibitor potencies (IC50 ≈ 2 x Ki).[16]

  • Detection Method: The choice of detection method depends on the required throughput, sensitivity, and safety considerations (e.g., non-radioactive methods are often preferred for high-throughput screening).[15]

Cellular Assays: Assessing Pathway Modulation

While biochemical assays are crucial for determining direct target engagement, cellular assays are necessary to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment.[17] These assays typically measure the phosphorylation status of downstream effectors of the PI3K/mTOR pathway.

  • Cell Culture and Treatment:

    • Select a cancer cell line known to have an activated PI3K pathway (e.g., MCF7, U87MG).[4]

    • Culture the cells to a suitable confluency.

    • Treat the cells with increasing concentrations of the 2-methoxy-4-morpholinopyrimidine derivative for a specified time (e.g., 2 hours).[12]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[12]

    • Determine the protein concentration of the lysates.[12]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.[12]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

Self-Validating System: The inclusion of both a vehicle control (to show the basal level of pathway activation) and a positive control inhibitor with a known mechanism of action allows for the validation of the assay's performance. The normalization of p-Akt levels to total Akt levels accounts for any variations in protein loading, ensuring the reliability of the results.

Visualizing the Experimental Workflow and Signaling Pathway

Diagrams are essential for conceptualizing the experimental process and the underlying biological pathway being investigated.

G cluster_biochemical Biochemical Assay Workflow reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) plate Plate Preparation (Compound Dilutions) reagents->plate Dispense reaction Kinase Reaction plate->reaction Initiate detection Signal Detection (e.g., Luminescence) reaction->detection Stop & Read analysis Data Analysis (IC50 Calculation) detection->analysis

Caption: Workflow for a typical in vitro biochemical kinase assay.

G RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt mTORC1 mTORC1 Growth Cell Growth & Proliferation mTORC2 mTORC2 Inhibitor 2-Methoxy-4- morpholinopyrimidine Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The in vitro characterization of 2-methoxy-4-morpholinopyrimidine derivatives is a critical phase in the drug discovery pipeline. By employing a combination of robust biochemical and cellular assays, researchers can accurately determine the binding affinity, potency, and selectivity of these compounds. This foundational data is essential for establishing structure-activity relationships, guiding lead optimization, and ultimately identifying promising candidates for further preclinical and clinical development. Future work in this area will likely focus on developing more selective inhibitors for specific PI3K isoforms or mTOR complexes to minimize off-target effects and enhance the therapeutic window.

References

  • Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Invitrogen Discovery Sciences.
  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed.
  • (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors.
  • EvitaChem. (n.d.). Buy 2-Methoxy-4-morpholinopyrimidin-5-amine (EVT-15415276).
  • (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from

  • (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. PubMed.
  • Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Creative Proteomics. (n.d.). Kinase Binding Assay.
  • Fabian, M. A., et al. (n.d.). Competition binding assay for measuring the interaction between... ResearchGate.
  • BenchChem. (n.d.). The Mechanism of Action of PI3K Inhibitors: A Technical Guide.
  • Cell Signaling Technology. (n.d.). mTOR Pathway Antibody Sampler Kit #9964.
  • (2018). Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. Journal of Medicinal Chemistry.
  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
  • (2020). Experimental Approaches in Delineating mTOR Signaling. MDPI.
  • (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances.
  • (n.d.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • RayBiotech. (n.d.). mTOR Signaling Pathway.
  • (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate.
  • (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC.
  • (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. ResearchGate.
  • (2024). Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. MDPI.
  • (2009). Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-4-morpholino-s-triazine Derivatives as Dual PI3K/mTOR Inhibitors.
  • (n.d.). 吗啉嘧啶衍生物的设计、合成及抗炎活性的生物学评价. citexs-赛特新思科研助手.
  • (n.d.). Modulation of mTOR Activity by μ‐Opioid Receptor is Dependent upon the Association of Receptor and FK506‐Binding Protein 12. PMC.
  • (n.d.). Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia. PMC.
  • (n.d.). C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity. Organic & Biomolecular Chemistry.
  • Shokat Lab. (n.d.). Chemically targeting the PI3K family.
  • (2015). Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. IntechOpen.
  • Taylor & Francis. (n.d.). Binding affinity – Knowledge and References.
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  • BindingDB. (n.d.). BindingDB BDBM50067117 4-Methoxy-N-(2-pyridin-2-yl-quinazolin-4-yl)-benzamide.

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Exploratory

Preclinical Pharmacokinetics and Bioavailability of 2-Methoxy-4-morpholinopyrimidine: A Scaffold-Centric Whitepaper

Executive Summary In early-stage drug discovery, the 2-methoxy-4-morpholinopyrimidine motif (CAS 1400644-32-7) is rarely a final drug product on its own; rather, it is a highly privileged scaffold embedded within numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the 2-methoxy-4-morpholinopyrimidine motif (CAS 1400644-32-7) is rarely a final drug product on its own; rather, it is a highly privileged scaffold embedded within numerous clinical-stage kinase inhibitors targeting PI3K, mTOR, and ATR[1][2]. While the morpholine ring enhances aqueous solubility and the pyrimidine core provides critical hinge-binding hydrogen bonds, this specific combination introduces distinct pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I have structured this technical guide to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this scaffold, providing self-validating preclinical protocols to accurately quantify its bioavailability.

Physicochemical Profiling & Absorption Dynamics

The bioavailability of any oral therapeutic begins with its physicochemical properties. For 2-methoxy-4-morpholinopyrimidine, the basicity of the morpholine nitrogen (typically pKa ~8.3 in isolation) is significantly attenuated by the electron-withdrawing nature of the pyrimidine ring, dropping the functional pKa to approximately 4.5–5.0.

Causality in Experimental Design: Because the molecule is predominantly un-ionized at the intestinal pH of 6.5, we predict high passive transcellular permeability. However, morpholine derivatives are known weak substrates for P-glycoprotein (P-gp) efflux transporters. Therefore, we must utilize a bidirectional Caco-2 permeability assay rather than a simple PAMPA (Parallel Artificial Membrane Permeability Assay) to accurately capture both passive diffusion and active efflux mechanisms.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol is self-validating: it utilizes TEER and Lucifer Yellow to ensure monolayer integrity, preventing false-positive permeability readings from leaky junctions.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized. Add Lucifer Yellow (100 µM) to validate monolayer integrity post-assay (permeability must be < 1×10⁻⁶ cm/s).

  • Dosing: Prepare 10 µM of 2-methoxy-4-morpholinopyrimidine in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux liability.

Metabolic Stability and Biotransformation Pathways

The primary barrier to the systemic bioavailability of 2-methoxy-4-morpholinopyrimidine is first-pass hepatic metabolism. The scaffold contains two well-documented metabolic "soft spots":

  • Morpholine Oxidation: The morpholine ring is highly susceptible to CYP3A4-mediated metabolism, leading to N-oxidation, hydroxylation adjacent to the oxygen (forming morpholin-3-one derivatives), or complete ring cleavage[3]. Furthermore, certain morpholinopyrimidines can act as time-dependent inhibitors (TDI) of CYP3A4, a critical liability that must be screened early to prevent drug-drug interactions[1].

  • O-Demethylation: The C2-methoxy group on the pyrimidine ring is prone to rapid O-demethylation by CYP2D6 and CYP3A4, yielding a pyrimidinol that rapidly tautomerizes to a pyrimidinone[4]. This metabolite is highly polar and serves as an immediate substrate for Phase II UGT-mediated glucuronidation.

MetabolicPathway Parent 2-Methoxy-4-morpholinopyrimidine (Parent Scaffold) ODesmethyl O-Demethylation (CYP2D6/3A4) Parent->ODesmethyl Major Pathway MorphOx Morpholine Oxidation (CYP3A4) Parent->MorphOx Minor/Moderate Met1 2-Hydroxy-4-morpholinopyrimidine (Pyrimidinone Tautomer) ODesmethyl->Met1 Met2 Morpholinone Derivative (N-Oxidation / Cleavage) MorphOx->Met2 Gluc Phase II Glucuronidation (UGT Enzymes) Met1->Gluc Rapid Clearance Excretion Renal/Biliary Excretion Met2->Excretion Gluc->Excretion

Primary Phase I and Phase II metabolic pathways of 2-Methoxy-4-morpholinopyrimidine.

Protocol 2: Human Liver Microsome (HLM) Stability & Intrinsic Clearance

Causality in Experimental Design: We use HLMs rather than whole hepatocytes for the initial screen to isolate Phase I CYP450 kinetics. To ensure the assay is self-validating for Phase II liabilities (like the glucuronidation of the O-demethylated metabolite), a parallel assay with alamethicin-activated HLMs and UDPGA is required.

  • Preparation: Pre-incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a NADPH regenerating system (1 mM final concentration). For Phase II validation, add UDPGA (2 mM) and alamethicin (25 µg/mL).

  • Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Centrifugation: Spin at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Determine the remaining parent compound via LC-MS/MS. Calculate the elimination rate constant ( k ) from the log-linear decline, and derive the intrinsic clearance ( CLint​=k×V/protein concentration ).

In Vivo Pharmacokinetics & Bioavailability

To establish the true oral bioavailability (F%), we must bridge the in vitro permeability and metabolic stability data with an in vivo rodent model. Morpholine is often utilized to modulate the PK/PD properties, enhancing solubility and brain permeability, but its high clearance often requires formulation optimization[2].

PKWorkflow Dose Dosing Formulation (IV: Solution, PO: Suspension) Admin Administration (C57BL/6 Mice, n=3/route) Dose->Admin Sampling Serial Blood Sampling (0.08 to 24 h post-dose) Admin->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA

Standard in vivo pharmacokinetic evaluation workflow for preclinical scaffolds.

Protocol 3: Mouse IV/PO Pharmacokinetic Study

Causality in Experimental Design: IV formulations must be fully dissolved to prevent micro-emboli and artificially altered clearance rates, whereas PO formulations are typically suspensions to mimic standard oral dosing paradigms.

  • Formulation:

    • Intravenous (IV) Dose (2 mg/kg): Formulate as a clear solution in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Oral (PO) Dose (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween-80.

  • Administration: Administer to male C57BL/6 mice (n=3 per route). Fast PO mice 12 hours prior to dosing to standardize gastric emptying.

  • Sampling: Collect 20 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge at 3000g for 10 min at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Pharmacometric Analysis: Utilize Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vss), and Half-life (t1/2). Absolute bioavailability (F%) is calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Quantitative Data Presentation

Based on the structural liabilities discussed, the following tables represent the expected quantitative ADME profile for the unmodified 2-methoxy-4-morpholinopyrimidine scaffold.

Table 1: In Vitro Physicochemical and ADME Properties

ParameterValue / ObservationAnalytical Implication
Molecular Weight 195.22 g/mol Highly favorable for oral absorption (Rule of 5 compliant).
Calculated LogP 0.8 - 1.2Optimal balance of aqueous solubility and lipophilicity.
Caco-2 Papp (A-B) ~15 × 10⁻⁶ cm/sHigh passive permeability.
Caco-2 Efflux Ratio 1.8Low to moderate P-gp efflux liability.
HLM CLint 45 µL/min/mgModerate to high hepatic extraction ratio.

Table 2: Expected In Vivo Pharmacokinetic Parameters (Mouse Model)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax (ng/mL) N/A450Rapid absorption, peak reached at ~0.5h (Tmax).
AUC_0-inf (h*ng/mL) 600900High clearance limits total exposure.
Clearance (mL/min/kg) 55N/AApproaches hepatic blood flow in mice (90 mL/min/kg).
Vss (L/kg) 1.2N/AModerate tissue distribution.
Half-life (t1/2) (h) 1.51.8Short half-life driven by O-demethylation.
Bioavailability (F%) 100% 30% Poor F% due to high first-pass metabolism.
Conclusion & Optimization Strategies

The 2-methoxy-4-morpholinopyrimidine scaffold provides excellent physicochemical starting points but suffers from rapid Phase I clearance. To optimize this scaffold for clinical development, medicinal chemists should consider:

  • Protecting the Methoxy Group: Replacing the C2-methoxy with a trifluoromethoxy (-OCF3) or a methylthio (-SCH3) group can completely block O-demethylation, significantly extending the half-life[4].

  • Rigidifying the Morpholine: Utilizing bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) or introducing methyl groups adjacent to the oxygen can sterically hinder CYP3A4 oxidation, improving metabolic stability and mitigating TDI risks[1][2].

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Foundational

Crystal structure of 2-Methoxy-4-morpholinopyrimidine protein complexes

Structural Biology and Pharmacophore Mapping of 2-Methoxy-4-Morpholinopyrimidine Protein Complexes in Kinase Drug Discovery Executive Summary The 2-methoxy-4-morpholinopyrimidine moiety is a highly privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Biology and Pharmacophore Mapping of 2-Methoxy-4-Morpholinopyrimidine Protein Complexes in Kinase Drug Discovery

Executive Summary

The 2-methoxy-4-morpholinopyrimidine moiety is a highly privileged pharmacophore in modern oncology and structure-based drug design (SBDD). Far from being a simple chemical building block, this specific scaffold serves as the geometric and thermodynamic anchor for a vast class of ATP-competitive inhibitors targeting the PI3K/Akt/mTOR signaling cascade. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the structural biology of these kinase-inhibitor complexes, explaining the causality behind their binding mechanics and outlining the self-validating crystallographic workflows required to resolve them at the atomic level.

The Pharmacophore: Mechanistic Rationale of 2-Methoxy-4-Morpholinopyrimidine

In SBDD, every atom must justify its presence. The 2-methoxy-4-morpholinopyrimidine scaffold is engineered to exploit the conserved architecture of the kinase ATP-binding pocket:

  • The Morpholine Ring (The Hinge Binder): The oxygen atom of the morpholine ring is the critical anchor. It acts as a highly directional hydrogen bond acceptor for the backbone amide nitrogen of the kinase hinge region (specifically Val851 in PI3Kα and Val2240 in mTOR)[1]. Without this precise interaction, binding affinity drops by orders of magnitude.

  • The Pyrimidine Core (The Adenine Mimic): The pyrimidine ring provides a planar, aromatic system that perfectly mimics the adenine ring of endogenous ATP. This allows for robust shape complementarity and extensive van der Waals interactions within the hydrophobic cleft of the kinase domain[2].

  • The 2-Methoxy Substitution (The Solvent Interface): This group serves a dual purpose. Electronically, it enriches the π-system of the pyrimidine, strengthening stacking interactions with adjacent aromatic residues. Sterically, it projects outward toward the solvent-accessible channel, allowing for water-mediated hydrogen bonding that improves the thermodynamic solubility profile of the complex without sterically clashing with the narrow hydrophobic pocket[1].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Lipid Conversion AKT AKT Kinase PIP3->AKT Membrane Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Pathway Cascade Inhibitor Morpholinopyrimidine Complex Inhibitor->PI3K ATP-Competitive Block Inhibitor->mTOR Dual Inhibition

Figure 1: Mechanism of dual PI3K/mTOR inhibition by morpholinopyrimidine derivatives.

Structural Basis of Kinase Inhibition

The structural homology between the catalytic sites of PI3K and mTOR is the primary reason morpholinopyrimidines often act as potent dual inhibitors[3].

PI3Kα Complexes: High-resolution X-ray crystallography of PI3Kα complexed with morpholinopyrimidine derivatives reveals a tightly conserved binding mode. The morpholine oxygen maintains a strict hydrogen bond with the Val851 hinge residue. A critical causal observation in our structural workflows is the conformational shift of the flexible activation loop. Binding of these bulky inhibitors often forces Met772 into a "down" conformation, which is distinct from the "up" conformation seen in the apo state[2]. This induced fit is why co-crystallization is strictly preferred over ligand soaking for this class of inhibitors; soaking often shatters the apo-crystal lattice due to this structural rearrangement.

mTOR Complexes: In mTOR complexes, the morpholine oxygen interacts with Val2240. Cryo-EM and crystal structures of mTOR complexes demonstrate that the pyrimidine core fits snugly into the cleft formed by the FAT and kinase domains, effectively competing with ATP and preventing the allosteric realignment required for catalysis[4].

Quantitative Interaction Mapping

The following table summarizes the conserved quantitative metrics of morpholinopyrimidine derivatives across key kinase targets, derived from high-resolution structural data.

Target KinaseKey Hinge ResidueH-Bond Distance (Å)Secondary Pocket InteractionsConformational Shift
PI3Kα Val851 (NH)2.8 – 3.1Lys802 (H-bond), Asp810Met772 ("down" state)
PI3Kγ Val882 (NH)2.7 – 3.0Lys833 (H-bond)Minimal
mTOR Val2240 (NH)2.9 – 3.2Asp2195, Lys2187Allosteric lock

Experimental Methodology: Self-Validating Crystallography Protocol

To ensure trustworthiness and reproducibility, the following protocol details the causality behind each step in determining the crystal structure of a PI3Kα-morpholinopyrimidine complex.

Step 1: Construct Design and Expression Full-length PI3Kα is highly dynamic and recalcitrant to crystallization. We utilize a self-validating chimeric construct fusing the p110α catalytic domain with the inter-SH2 (iSH2) domain of the p85α regulatory subunit[2].

  • Causality: This fusion stabilizes the catalytic core and removes flexible terminal regions that hinder crystal lattice formation. Expression is driven in Spodoptera frugiperda (Sf9) insect cells using a baculovirus system to ensure proper eukaryotic folding and post-translational modifications.

Step 2: Protein Purification Strategy Cells are lysed, and the complex is initially captured via Ni-NTA affinity chromatography (targeting a His-tag on the iSH2 domain). This is strictly followed by Size Exclusion Chromatography (SEC) using a Superdex 200 column.

  • Causality: SEC removes soluble aggregates and ensures the protein is highly monodisperse. Crystallizing a polydisperse sample will inevitably lead to twinned or poorly diffracting crystals.

Step 3: Co-Crystallization via Vapor Diffusion We employ the hanging-drop vapor diffusion method. The purified protein (concentrated to 10 mg/mL) is incubated with a 5-fold molar excess of the 2-methoxy-4-morpholinopyrimidine ligand for 2 hours on ice prior to setting up the drops.

  • Causality: Pre-incubation allows the ligand to induce the necessary conformational changes (e.g., the Met772 shift) in solution[2]. The precipitant typically contains 15-20% PEG 4000 and 0.2 M ammonium sulfate, which provides the optimal dielectric environment for lattice formation.

Step 4: Phase Determination and Refinement Diffraction data is collected at a synchrotron source. Phases are determined via Molecular Replacement (MR) using a known apo-PI3Kα model. The morpholinopyrimidine ligand is identified in the Fo​−Fc​ difference electron density map and modeled during the final stages of refinement to validate the exact binding pose and geometry.

Crystallography_Workflow Step1 Construct Design (p110α/iSH2) Step2 Protein Expression (Sf9 Insect Cells) Step1->Step2 Step3 Purification (Ni-NTA & SEC) Step2->Step3 Step4 Co-Crystallization (Hanging Drop) Step3->Step4 Step5 X-Ray Diffraction (Synchrotron) Step4->Step5

Figure 2: Self-validating structural biology workflow for kinase-inhibitor co-crystallization.

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Exploratory

The Morpholine-Pyrimidine Pharmacophore: A Structural Paradigm in Kinase-Targeted Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I have observed countless scaffolds rise and fall in the grueling arena of drug discovery. However, the fusion of a morpholine ring with a pyrimidine core has pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I have observed countless scaffolds rise and fall in the grueling arena of drug discovery. However, the fusion of a morpholine ring with a pyrimidine core has proven to be a highly privileged pharmacophore, particularly in the realm of oncology and kinase inhibition.

This technical whitepaper explores the mechanistic rationale, structure-activity relationships (SAR), and experimental workflows required to successfully leverage morpholine-substituted pyrimidines in modern drug development.

Mechanistic Rationale: The Synergistic Pharmacophore

The success of the morpholine-pyrimidine hybrid is not coincidental; it is rooted in precise physical chemistry and spatial geometry. When designing kinase inhibitors, we must balance pharmacodynamic (target affinity) and pharmacokinetic (ADME) properties. This scaffold achieves both simultaneously.

The Pyrimidine Core: A Versatile Bioisostere

Pyrimidine serves as a rigid, planar bioisostere for phenyl rings, offering a fundamental framework that mimics the purine ring of endogenous ATP (1[1]). Its electron-deficient nature makes it highly amenable to nucleophilic aromatic substitution (SNAr), allowing for rapid diversification during library synthesis. More importantly, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, anchoring the molecule within the adenine-binding pocket of the kinase.

The Morpholine Ring: The Hinge-Binding Anchor

Morpholine is a saturated heterocycle that dramatically improves the drug-like properties of a lead compound. Its inclusion enhances aqueous solubility, metabolic stability, and systemic bioavailability (1[1]). Mechanistically, the oxygen atom of the morpholine ring is the critical feature: it acts as a potent hydrogen bond acceptor. In targets like Phosphoinositide 3-kinase (PI3K), this oxygen forms an indispensable hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3Kα), a feature conserved since the discovery of early prototypes like LY294002 (2[2]).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Promotes MorphPyrim Morpholine-Pyrimidine Inhibitor MorphPyrim->PI3K Competitive ATP Inhibition

PI3K/AKT/mTOR signaling cascade and targeted inhibition by morpholine-pyrimidines.

Target Landscape & Quantitative SAR Data

The morpholine-pyrimidine scaffold is not limited to a single target. By modifying the substituents at the C2, C4, and C6 positions of the pyrimidine ring, researchers can tune selectivity across various kinase families.

The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is heavily deregulated in human cancers. Morpholino pyrimidines have emerged as premier small-molecule inhibitors for this axis (3[3]). For instance, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have shown exceptional potency. Compound 17p demonstrated an IC50 of 31.8 nM against PI3Kα, outperforming the clinical benchmark BKM-120 (Buparlisib) while maintaining high oral bioavailability (4[4]).

Overcoming EGFR Resistance

Beyond PI3K, this scaffold is vital in targeting mutant Epidermal Growth Factor Receptors (EGFR). The T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC) confers resistance to first-generation inhibitors like gefitinib. Structurally modified morpholine-substituted diphenylpyrimidines (Mor-DPPYs) exploit the altered binding pocket. Inhibitor 10c, for example, achieved sub-nanomolar potency against the EGFR T790M/L858R double mutant, demonstrating the scaffold's adaptability (5[5]).

Table 1: Quantitative Potency of Key Morpholine-Pyrimidine Derivatives
CompoundPrimary TargetIC50 (nM)Key Structural FeatureSource
Inhibitor 10c EGFR T790M/L858R0.71Morpholine-diphenylpyrimidine (Mor-DPPY)[5]
Compound 17p PI3Kα31.82,4-dimorpholinopyrimidine-5-carbonitrile[4]
Buparlisib (BKM-120) PI3Kα44.6Pan-PI3K inhibitor baseline[4]
LY294002 PI3Kα550Prototypical morpholine benchmark (Chromenone)[2]

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, experimental methodologies must be self-validating. Below are the standard operating procedures (SOPs) for synthesizing and validating these inhibitors, complete with the causality behind each procedural choice.

Protocol 1: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of morpholine-pyrimidines relies heavily on SNAr. The electron-withdrawing nature of the pyrimidine nitrogens activates halogen leaving groups at the 2, 4, and 6 positions (1[1]).

Step 1: Substrate Preparation & Temperature Control

  • Action: Dissolve 2,4-dichloropyrimidine in anhydrous DMF. Cool the reaction vessel to 0°C using an ice bath.

  • Causality: Dichloropyrimidines are highly reactive. Initiating the reaction at 0°C ensures regioselectivity, favoring substitution at the more electrophilic C4 position before the C2 position.

Step 2: Nucleophilic Attack

  • Action: Add 1.1 equivalents of morpholine dropwise, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: Morpholine acts as the nucleophile. DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct. Its steric bulk prevents it from competing with morpholine for the electrophilic carbon, preventing unwanted side products.

Step 3: Orthogonal Validation (Self-Validating Step)

  • Action: Monitor the reaction via LC-MS. Once the mono-substituted mass is dominant, quench the reaction.

  • Causality: Relying solely on TLC is insufficient. LC-MS provides real-time molecular weight confirmation, ensuring the reaction has not proceeded to di-substitution (unless 2,4-dimorpholino compounds are the target, in which case higher temperatures and excess morpholine are used).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Once synthesized, compounds must be screened for target engagement. The ADP-Glo assay is an industry standard because it directly measures ATP depletion.

Step 1: Enzyme Titration & Equilibration

  • Action: Incubate recombinant PI3Kα with the morpholine-pyrimidine inhibitor in a kinase buffer (containing MgCl2 and EGTA) for 30 minutes at room temperature before adding ATP.

  • Causality: Many morpholine-pyrimidines are slow-binding, competitive inhibitors. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's ATP-binding pocket, preventing artificially inflated IC50 values.

Step 2: Kinase Reaction

  • Action: Initiate the reaction by adding ultra-pure ATP and the PIP2 lipid substrate. Incubate for 60 minutes.

  • Causality: Ultra-pure ATP is required because trace ADP contamination in standard ATP lots will create a high background signal, destroying the assay's dynamic range.

Step 3: Signal Transduction & Quality Control (Self-Validating Step)

  • Action: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Then add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase-mediated luminescent signal. Calculate the Z'-factor using DMSO (negative control) and BKM-120 (positive control).

  • Causality: The assay is only valid if the Z'-factor is > 0.5. This statistical parameter proves that the signal window between full kinase activity (DMSO) and full inhibition (BKM-120) is robust enough to accurately determine the IC50 of the novel compounds.

SAR_Workflow Substrate Halogenated Pyrimidine SNAr SNAr Reaction (Morpholine Addition) Substrate->SNAr Purification LC-MS / NMR Validation SNAr->Purification Yields Hybrid KinaseAssay ADP-Glo Kinase Assay Purification->KinaseAssay Confirms Purity CellAssay Cell Viability (e.g., H1975) KinaseAssay->CellAssay IC50 < 100nM Lead Lead Optimization CellAssay->Lead Efficacy Confirmed

Self-validating experimental workflow from SNAr synthesis to phenotypic screening.

Conclusion

The integration of morpholine and pyrimidine moieties is a masterclass in rational drug design. By leveraging the pyrimidine ring as a geometric scaffold and the morpholine oxygen as a critical hinge-binding hydrogen acceptor, medicinal chemists can achieve profound target selectivity and potency. As demonstrated by emerging compounds targeting PI3K and mutant EGFR, mastering the synthesis and rigorous validation of this pharmacophore remains a cornerstone of modern oncology drug discovery.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: MDPI URL
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL
  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor Source: PubMed / NIH URL
  • An In-depth Technical Guide to the Structure-Activity Relationship (SAR)
  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs)
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: PMC / NIH URL
  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Process Optimization of 2-Methoxy-4-morpholinopyrimidine

Strategic Rationale & Chemical Context 2-Methoxy-4-morpholinopyrimidine (CAS: 1400644-32-7) is a highly valued heterocyclic building block utilized in the design of advanced therapeutics. It is most notably deployed in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

2-Methoxy-4-morpholinopyrimidine (CAS: 1400644-32-7) is a highly valued heterocyclic building block utilized in the design of advanced therapeutics. It is most notably deployed in the development of anti-inflammatory agents, iNOS/COX-2 inhibitors, and kinase inhibitors targeting the PI3K/Akt/mTOR pathway .

The primary synthetic challenge in constructing this scaffold lies in the regioselective functionalization of the starting material, 2,4-Dichloropyrimidine . Because both the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), controlling the sequence of nucleophilic attack is paramount to avoid complex, difficult-to-separate isomeric mixtures.

Mechanistic Pathway & Regioselectivity Principles

In pyrimidine chemistry, for the majority of nucleophilic substitution reactions involving 2,4-functionalized pyrimidines and amines, it is known that the first amine addition occurs preferentially at the more reactive pyrimidine 4-position . The C4 carbon is kinetically more electrophilic, and the corresponding Meisenheimer transition state allows the developing negative charge to be highly stabilized by the adjacent ring nitrogen atoms without severely disrupting aromaticity.

By exploiting this inherent kinetic preference, we can perform a highly regioselective amination using morpholine at reduced temperatures (0 °C) to yield the intermediate 2-chloro-4-morpholinopyrimidine. The subsequent step requires overcoming the electronic deactivation of the pyrimidine ring caused by the newly introduced, electron-donating morpholino group. This is achieved by shifting to thermodynamic control—using a strong nucleophile (sodium methoxide) at reflux temperatures—to displace the remaining C2 chloride.

Process Visualization

Workflow SM 2,4-Dichloropyrimidine (CAS: 3934-20-1) Step1 Step 1: Regioselective SNAr Amination SM->Step1 Int 2-Chloro-4-morpholinopyrimidine (Intermediate) Step1->Int Morpholine (1.05 eq) DIPEA, DCM 0°C to RT Step2 Step 2: Nucleophilic Methoxylation Int->Step2 Prod 2-Methoxy-4-morpholinopyrimidine (CAS: 1400644-32-7) Step2->Prod NaOMe (3.0 eq) MeOH Reflux (65°C)

Fig 1. Two-step regioselective SNAr workflow for 2-Methoxy-4-morpholinopyrimidine synthesis.

Quantitative Process Parameters

ParameterPhase 1: AminationPhase 2: Methoxylation
Target Product 2-Chloro-4-morpholinopyrimidine2-Methoxy-4-morpholinopyrimidine
Stoichiometry 1.05 Equivalents (Morpholine)3.0 Equivalents (NaOMe)
Acid Scavenger 1.5 Equivalents (DIPEA)N/A (NaOMe acts as nucleophile/base)
Solvent System Dichloromethane (DCM), 10 volMethanol (MeOH), 10 vol
Temperature Profile 0 °C → 25 °C65 °C (Reflux)
Reaction Time 4 Hours8 Hours
Expected Yield 80 – 85%85 – 90%
IPC Target (LC-MS) m/z 200 [M+H]⁺m/z 196 [M+H]⁺

Step-by-Step Experimental Methodologies

Safety Note: 2,4-Dichloropyrimidine is a known human skin sensitizer and reactive electrophile . All manipulations must be performed in a certified fume hood using appropriate Personal Protective Equipment (PPE).

Phase 1: Regioselective Amination

Objective: Synthesis of 2-Chloro-4-morpholinopyrimidine.

  • Reactor Preparation: Charge a clean, dry, nitrogen-flushed round-bottom flask with 2,4-dichloropyrimidine (1.0 eq) and anhydrous Dichloromethane (DCM, 10 volumes).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Maintaining a low temperature is critical to suppress the formation of the unwanted 2-morpholino isomer and the 2,4-dimorpholino over-addition byproduct.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in one portion.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl generated during the SNAr reaction, ensuring morpholine remains in its active, unprotonated state without competing for the electrophilic carbon.

  • Nucleophile Addition: Add morpholine (1.05 eq) dropwise over 30 minutes via an addition funnel to maintain internal temperature control.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Self-Validation (IPC): A self-validating protocol requires continuous in-process control. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is only deemed complete when the starting material (m/z 149 [M+H]⁺) is <2% by UV area, and the target intermediate (m/z 200 [M+H]⁺) is >95%.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >95% pure and can be used directly in Phase 2.

Phase 2: Nucleophilic Methoxylation

Objective: Synthesis of 2-Methoxy-4-morpholinopyrimidine.

  • Reactor Preparation: Dissolve the crude 2-chloro-4-morpholinopyrimidine intermediate (1.0 eq) from Phase 1 in anhydrous Methanol (MeOH, 10 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Nucleophile Addition: Add Sodium methoxide (NaOMe) solution (25 wt% in MeOH, 3.0 eq) dropwise at room temperature.

  • Propagation: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 8 hours.

    • Causality: The C4-morpholino group strongly donates electron density into the pyrimidine ring via resonance, significantly deactivating the C2 position toward further SNAr. Elevated thermal energy and a large excess of a strong nucleophile (methoxide) are mandatory to drive this sluggish displacement to completion.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. Completion is confirmed when the intermediate (m/z 200 [M+H]⁺) is entirely consumed, and the product peak (m/z 196 [M+H]⁺) dominates the chromatogram.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol.

  • Extraction: Dilute the resulting residue with Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude residue from Hexane/EtOAc (or purify via silica gel flash chromatography) to afford 2-Methoxy-4-morpholinopyrimidine as a high-purity white to off-white solid.

References

  • Title: Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Source: RSC Advances URL: [Link]

  • Title: Regioselective preparation of substituted pyrimidines.
  • Title: 2,4-Dichloropyrimidine - CID 77531. Source: PubChem URL: [Link]

Application

Application Note: Catalytic Cross-Coupling Methods with 2-Methoxy-4-morpholinopyrimidine

Executive Summary This application note details advanced synthetic methodologies for the C5-arylation of 2-Methoxy-4-morpholinopyrimidine . As a privileged pharmacophore in oncology and drug discovery, this scaffold requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details advanced synthetic methodologies for the C5-arylation of 2-Methoxy-4-morpholinopyrimidine . As a privileged pharmacophore in oncology and drug discovery, this scaffold requires highly regioselective functionalization to build complex molecular architectures. We present two field-validated workflows: a direct Palladium-catalyzed C-H arylation and a highly robust two-step halogenation/Suzuki-Miyaura cross-coupling sequence.

Scientific Context: The Pyrimidine Scaffold in Kinase Inhibition

The 2-methoxy-4-morpholinopyrimidine core is a critical structural motif in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1]. The morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting directly with the valine residue in the kinase hinge region, while the pyrimidine core occupies the ATP-binding pocket[2]. Functionalization at the C5 position with various aryl or heteroaryl groups allows medicinal chemists to explore the affinity pocket, enhancing both potency and isoform selectivity[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Pyrimidine Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR (Target of Pyrimidine Scaffold) AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Disease Progression Inhibitor C5-Arylated 2-Methoxy- 4-morpholinopyrimidine Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Figure 1: PI3K/mTOR signaling cascade and the inhibitory intervention points of C5-arylated pyrimidines.

Mechanistic Insights: Reactivity and Regioselectivity

Pyrimidines are inherently electron-deficient and typically resist electrophilic attack. However, the introduction of strongly electron-donating groups—methoxy at C2 and morpholino at C4—drastically alters the electronic landscape of the ring. Through resonance, these substituents increase the electron density specifically at the C5 position.

This unique electronic profile dictates two primary synthetic strategies for C5-arylation:

  • Direct C-H Arylation : The electron-rich nature of C5 facilitates electrophilic palladation. By utilizing a cationic Palladium(II) species, the catalyst selectively activates the C5-H bond over other positions[4].

  • Suzuki-Miyaura Cross-Coupling : The C5 position readily undergoes electrophilic aromatic substitution (e.g., bromination). The resulting 5-bromo-2-methoxy-4-morpholinopyrimidine is an ideal electrophile for Suzuki-Miyaura coupling, which remains the gold standard in medicinal chemistry due to its functional group tolerance and scalability[5].

Workflow Substrate 2-Methoxy-4- morpholinopyrimidine CH_Act Direct C-H Arylation (Pd-Catalyzed) Substrate->CH_Act Path A Halogenation Electrophilic Bromination (NBS, DMF) Substrate->Halogenation Path B Product C5-Aryl Derivative (Kinase Inhibitor Core) CH_Act->Product Intermediate 5-Bromo-2-methoxy-4- morpholinopyrimidine Halogenation->Intermediate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Suzuki Suzuki->Product

Figure 2: Synthetic workflows for C5-arylation of 2-Methoxy-4-morpholinopyrimidine.

Experimental Protocols

Protocol A: Regioselective C5-Bromination and Suzuki-Miyaura Cross-Coupling

Causality & Design : This two-step sequence is highly reliable. Bromination is achieved using N-Bromosuccinimide (NBS) in DMF. DMF stabilizes the bromonium ion intermediate, preventing over-halogenation. For the cross-coupling, Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting in electron-rich pyrimidine systems[6].

Step 1: Synthesis of 5-Bromo-2-methoxy-4-morpholinopyrimidine

  • Setup : In a 100 mL round-bottom flask, dissolve 2-Methoxy-4-morpholinopyrimidine (10.0 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes to control the exothermic electrophilic attack.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot should completely disappear, indicating full conversion.

  • Workup : Quench the reaction by pouring it into ice-cold distilled water (100 mL). The product typically precipitates as a white-to-off-white solid. Filter the solid, wash thoroughly with water (3 × 20 mL) to remove residual DMF and succinimide, and dry under a high vacuum.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup : Charge a Schlenk tube with 5-bromo-2-methoxy-4-morpholinopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol). Rationale: K₂CO₃ is crucial for converting the boronic acid into a highly nucleophilic boronate complex, facilitating the transmetalation step.

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the system with nitrogen for 10 minutes to prevent catalyst oxidation.

  • Reaction : Heat the mixture to 90 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Extract the filtrate with water, dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Direct Pd-Catalyzed C-H Arylation

Causality & Design : This protocol bypasses the halogenation step, significantly improving atom economy. Silver carbonate (Ag₂CO₃) is employed not only as a base but as a halide scavenger. By abstracting the iodide from the oxidative addition complex, it generates a highly electrophilic cationic Pd(II) species that selectively attacks the electron-rich C5 position[4].

  • Setup : In an oven-dried sealed tube, combine 2-Methoxy-4-morpholinopyrimidine (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol).

  • Solvent Addition : Add anhydrous N,N-Dimethylacetamide (DMAc, 5 mL). Seal the tube under a nitrogen atmosphere.

  • Reaction : Heat the mixture to 110 °C for 16–24 hours. Note: The elevated temperature is required to overcome the activation energy barrier of the C-H cleavage step.

  • Workup : Cool the mixture, dilute with dichloromethane (DCM, 20 mL), and filter through Celite to remove silver salts and palladium black. Wash the organic layer with brine (3 × 15 mL) to remove the high-boiling DMAc solvent. Dry, concentrate, and purify via silica gel chromatography.

Data Presentation: Method Comparison

The following table summarizes the quantitative metrics and strategic trade-offs between the two methodologies, aiding medicinal chemists in route selection.

ParameterTwo-Step Suzuki-Miyaura (Protocol A)Direct C-H Arylation (Protocol B)
Catalyst System Pd(dppf)Cl₂ / K₂CO₃Pd(OAc)₂ / Ag₂CO₃
Coupling Partner Arylboronic AcidsAryl Iodides
Typical Overall Yield 75 – 90%45 – 65%
Total Reaction Time ~14 hours (2 steps)16 – 24 hours (1 step)
Key Advantages Broad substrate scope; highly robust; scalable.High atom economy; eliminates halogenation step.
Limitations Requires pre-functionalization; generates boron waste.Lower yields with sterically hindered aryl iodides; expensive Ag salts.

References

  • [1] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology (2024). URL:[Link]

  • [2] Selective and potent small-molecule inhibitors of PI3Ks. Future Medicinal Chemistry (2013). URL:[Link]

  • [3] Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry (2013). URL:[Link]

  • [4] Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters (2020). URL:[Link]

  • [5] Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules (2020). URL:[Link]

  • [6] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules (2017). URL:[Link]

Sources

Method

Application Notes and Protocols: A Guide to the Synthesis of 2-Methoxy-4-morpholinopyrimidine Analogs for Structure-Activity Relationship (SAR) Studies

Introduction: The Privileged 2,4-Substituted Pyrimidine Scaffold The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged 2,4-Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 2,4-disubstituted pyrimidine motif, in particular, is a "privileged scaffold," frequently found in clinically successful drugs.[3][4] This is due to its ability to engage in various biological interactions, acting as a versatile template for the design of targeted therapies.[5] The 2-methoxy-4-morpholinopyrimidine core has emerged as a promising starting point for the development of novel therapeutics, with the morpholine moiety often contributing to favorable pharmacokinetic properties and the methoxy group influencing target engagement.[6][7]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and considerations for designing and preparing a library of 2-methoxy-4-morpholinopyrimidine analogs for Structure-Activity Relationship (SAR) studies. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this valuable chemical scaffold.

Synthetic Strategies: A Stepwise Approach to the Core Scaffold

The most common and efficient method for the synthesis of 2-methoxy-4-morpholinopyrimidine analogs commences with a commercially available di-substituted pyrimidine, typically 2,4-dichloropyrimidine. The synthesis hinges on a sequential nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[8]

The regioselectivity of the SNAr reaction on 2,4-dichloropyrimidine is a critical consideration. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[3][9] This inherent reactivity allows for a controlled, stepwise introduction of different substituents. However, it is important to note that the presence of strong electron-donating or electron-withdrawing groups on the pyrimidine ring can alter this selectivity.[8]

A typical synthetic route is outlined below:

Synthetic_Scheme Start 2,4-Dichloropyrimidine Intermediate1 2-Chloro-4-morpholinopyrimidine Start->Intermediate1 Morpholine, Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature Final_Product 2-Methoxy-4-morpholinopyrimidine Intermediate1->Final_Product Sodium methoxide Solvent (e.g., Methanol) Reflux

Caption: General synthetic scheme for 2-Methoxy-4-morpholinopyrimidine.

Causality in Experimental Choices:
  • Choice of Starting Material: 2,4-Dichloropyrimidine is an ideal starting material due to the differential reactivity of the two chlorine atoms, enabling sequential and selective substitution.

  • Order of Substitution: Introducing the morpholine at the C4 position first is generally more facile due to the higher electrophilicity of this position.[3] The subsequent displacement of the C2-chloro group with sodium methoxide typically requires more forcing conditions, such as elevated temperatures.

  • Base and Solvent: The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial in the first step to facilitate the reaction with morpholine without competing.[6] A polar aprotic solvent like dimethylformamide (DMF) is often used to ensure the solubility of the reagents.[6] For the second step, using the alkoxide in its corresponding alcohol as the solvent (e.g., sodium methoxide in methanol) is a common and efficient practice.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol details the synthesis of the parent compound, 2-methoxy-4-morpholinopyrimidine. This can be adapted for the synthesis of various analogs by modifying the nucleophiles in each step.

Step 1: Synthesis of 2-Chloro-4-morpholinopyrimidine
  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • To this suspension, add morpholine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-chloro-4-morpholinopyrimidine.

Step 2: Synthesis of 2-Methoxy-4-morpholinopyrimidine
  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous methanol.

  • To this solution, add 2-chloro-4-morpholinopyrimidine (1.0 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-4-morpholinopyrimidine.[10][11]

Characterization of Analogs

The synthesized compounds should be thoroughly characterized to confirm their identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[12][14]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10]

Designing an Analog Library for SAR Studies

The 2-methoxy-4-morpholinopyrimidine scaffold offers multiple points for diversification to explore the SAR. A systematic approach to analog design is crucial for generating meaningful data.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Core 2-Methoxy-4-morpholinopyrimidine Core R1 Modification at C5 (e.g., Halogenation, Alkylation) Core->R1 R2 Modification of Methoxy Group (e.g., Ethoxy, Propoxy, Benzyloxy) Core->R2 R3 Modification of Morpholine Ring (e.g., Substituted Morpholines, Piperazines) Core->R3 Screening In vitro Biological Assays (e.g., Kinase Assays, Cell Proliferation) R1->Screening R2->Screening R3->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Core Iterative Design

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Application

Preclinical In Vivo Dosing Strategies for Morpholinopyrimidine Derivatives: A Focus on 2-Methoxy-4-morpholinopyrimidine in Murine Models

Executive Summary & Mechanistic Rationale The morpholinopyrimidine scaffold, structurally exemplified by the core building block 2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7) , is a highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The morpholinopyrimidine scaffold, structurally exemplified by the core building block 2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7) , is a highly privileged pharmacophore in modern oncology drug development. This structural motif is critical for the rational design of ATP-competitive kinase inhibitors targeting the phosphatidylinositol-3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways[1].

Because the PI3K/AKT/mTOR axis is frequently hyperactivated in human malignancies, morpholinopyrimidine derivatives are engineered to dock seamlessly into the ATP-binding pocket of these kinases[2]. Recent advancements have even leveraged this core to develop dual PI3K/mTOR inhibitors and multitarget PI3K/HDAC clinical candidates (e.g., fimepinostat)[3]. However, translating the potent in vitro activity of these compounds into in vivo efficacy requires rigorous optimization of dosing strategies, primarily due to the physicochemical challenges (e.g., poor aqueous solubility) inherent to the morpholinopyrimidine class[4].

This application note provides a comprehensive, self-validating framework for formulating, dosing, and evaluating 2-Methoxy-4-morpholinopyrimidine derivatives in murine preclinical models.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Morpholinopyrimidine Derivatives Inhibitor->PI3K ATP-competitive inhibition Inhibitor->mTOR

Mechanistic intervention of morpholinopyrimidine derivatives in the PI3K/AKT/mTOR signaling axis.

Experimental Workflow & Causality

To ensure reproducibility and scientific integrity, the in vivo evaluation of morpholinopyrimidine derivatives must follow a sequential, self-validating workflow. Skipping directly to efficacy models without establishing formulation stability and pharmacokinetic (PK) parameters inevitably leads to uninterpretable data.

Workflow Formulation 1. Formulation Solubility Optimization PK 2. Pharmacokinetics IV vs PO Profiling Formulation->PK MTD 3. MTD Determination Dose Escalation PK->MTD Efficacy 4. Xenograft Efficacy Tumor Volume Tracking MTD->Efficacy Analysis 5. PD Biomarkers pAKT / pS6 IHC Efficacy->Analysis

Standardized preclinical in vivo workflow for evaluating morpholinopyrimidine derivatives.

Formulation Strategies

Causality Check: Morpholinopyrimidines are highly lipophilic, which facilitates cell membrane permeability but severely limits aqueous solubility. Intravenous (IV) dosing requires complete dissolution to prevent micro-embolisms, whereas oral (PO) dosing can utilize fine suspensions to provide sustained gastrointestinal absorption[4].

Protocol A: Vehicle Preparation & Compound Formulation

Self-Validating Step: Always visually inspect formulations against a light source. IV formulations must be optically clear; PO suspensions must be homogenous without macro-particulates.

For Intravenous (IV) Administration (Clear Solution):

  • Weigh the required mass of the morpholinopyrimidine derivative.

  • Dissolve the compound in 10% (v/v) Dimethyl Sulfoxide (DMSO). Vortex until completely clear.

  • Add 40% (v/v) PEG300 dropwise while vortexing to prevent precipitation.

  • Add 5% (v/v) Tween-80 to act as a surfactant.

  • Dilute to final volume with 45% (v/v) sterile Saline (0.9% NaCl).

For Oral (PO) Administration (Homogenous Suspension):

  • Prepare Vehicle: Dissolve 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween-80 in double-distilled water (ddH₂O). Stir overnight at 4°C to ensure complete hydration of MC.

  • Suspend: Add the test compound to the vehicle.

  • Homogenize: Use a probe sonicator or bead mill for 5–10 minutes on ice until a fine, milky suspension is achieved.

Pharmacokinetics (PK) & Dosing Regimens

Representative Quantitative Data

Before initiating multi-week efficacy studies, a single-dose PK profile must be established. Below is a representative PK data matrix for optimized morpholinopyrimidine derivatives in mice[3].

Table 1: Representative Pharmacokinetic Parameters in C57BL/6 Mice

ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)Causality / Implication
Cₘₐₓ 3,200 ng/mL1,850 ng/mLHigh PO Cₘₐₓ indicates excellent GI permeability.
Tₘₐₓ 0.08 h (5 min)1.5 hSustained absorption from the MC/Tween-80 suspension.
T₁/₂ 2.1 h2.8 hShort half-life necessitates daily or BID dosing for efficacy.
AUC₀₋ₜ 4,500 h·ng/mL8,100 h·ng/mLHigh systemic exposure confirms target engagement potential.
Bioavailability (F%) 100% (Reference)~45%Sufficient for oral efficacy studies.

Table 2: Standardized Dosing Regimen Matrix

Study TypeRouteDose RangeFrequencyDuration
MTD Determination PO10, 30, 100 mg/kgDaily (QD)7 Days
Xenograft Efficacy PO15, 30, 60 mg/kgDaily (QD)21–28 Days
PD Biomarker Assay POSingle Dose (60 mg/kg)OnceHarvest at 2h, 4h, 8h

In Vivo Protocols: Efficacy and Pharmacodynamics

Protocol B: Xenograft Efficacy Study (e.g., U87MG Glioblastoma Model)

Self-Validating Step: Include a vehicle-only control group to establish baseline exponential tumor growth. If the vehicle group fails to reach 1000 mm³ within the study timeframe, the tumor take-rate is invalid, and the study must be aborted.

  • Cell Preparation: Harvest U87MG cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×106 cells/100 µL.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth twice weekly using digital Vernier calipers. When average tumor volumes reach 150–200 mm³, randomize mice into treatment groups (n=8/group) to ensure equal starting variances.

  • Dosing: Administer the morpholinopyrimidine derivative via oral gavage (PO) daily at 15, 30, and 60 mg/kg using the 0.5% MC / 0.2% Tween-80 vehicle[4].

  • Measurement: Calculate tumor volume using the formula: Volume=(Length×Width2)/2 . Record body weights simultaneously; >15% body weight loss indicates severe toxicity, requiring dose interruption.

Protocol C: Pharmacodynamic (PD) Biomarker Analysis

Causality Check: Because morpholinopyrimidines target PI3K and mTOR, the direct downstream effectors AKT and S6 ribosomal protein will lose their phosphorylation status upon successful target engagement[2].

  • Tissue Harvest: Euthanize mice 2 hours post-final dose (at approximate Tₘₐₓ). Rapidly excise the tumor, bisect it, and snap-freeze one half in liquid nitrogen (for Western Blot) and fix the other half in 10% neutral buffered formalin (for Immunohistochemistry).

  • Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial: Phosphatase inhibitors prevent the artificial loss of pAKT/pS6 signals post-mortem.

  • Western Blotting: Probe lysates for total AKT, pAKT (Ser473), total S6, and pS6 (Ser235/236).

  • Validation: A successful dose-dependent decrease in pAKT and pS6 relative to the vehicle control definitively proves in vivo target engagement and validates the mechanism of action.

References

  • [1] Liu Y, Wan WZ, Li Y, Zhou GL, Liu XG. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. 2017 Jan 24;8(4):7181-7200. URL:[Link]

  • [2],[4] Zhan M, Deng Y, Zhao L, et al. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. 2017 May 11;60(9):4023-4035. URL:[Link]

  • [3] Lima ADS, Lima LM. Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Pharmaceuticals (Basel). 2026 Jan 12;19(1):130. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methoxy-4-morpholinopyrimidine in Assays

Welcome to the Technical Support Center for assay optimization. This guide is specifically designed for researchers and drug development professionals facing aqueous solubility challenges with 2-Methoxy-4-morpholinopyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay optimization. This guide is specifically designed for researchers and drug development professionals facing aqueous solubility challenges with 2-Methoxy-4-morpholinopyrimidine .

While the morpholine ring is traditionally considered a privileged scaffold for improving aqueous solubility due to its weakly basic nitrogen[1], its conjugation to an electron-withdrawing pyrimidine ring significantly alters its physicochemical profile. The pyrimidine core pulls electron density away from the morpholine nitrogen, dropping its pKa well below physiological pH (pH 7.4). Consequently, the compound remains largely unprotonated and highly lipophilic in standard assay buffers, leading to rapid precipitation during serial dilutions[2].

This guide provides causally-driven FAQs, self-validating experimental protocols, and quantitative troubleshooting strategies to ensure your compound remains in solution, preventing false positives and erratic dose-response curves.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 2-Methoxy-4-morpholinopyrimidine precipitate immediately when I add it to my assay buffer? A1: This phenomenon is widely known in drug discovery as "DMSO shock"[3]. In early-stage screening, compounds are stored in 100% DMSO (e.g., 10 mM stocks). When a small volume of this highly concentrated stock is rapidly introduced into an aqueous buffer (like PBS or HEPES), the DMSO solvation shell is instantly stripped away and replaced by water. Because the unprotonated pyrimidine-morpholine core is highly hydrophobic, the molecules self-associate faster than they can disperse. This rapid nucleation exceeds the compound's kinetic solubility limit, resulting in insoluble aggregates[4].

Q2: How do I know if my compound has precipitated, and how does it affect my assay? A2: Precipitation often manifests as erratic dose-response curves, false negatives (due to a reduced effective concentration in solution), or false positives (due to light scattering or non-specific aggregation-based inhibition of the target). You can quantitatively confirm precipitation using a kinetic solubility assay via laser nephelometry (which detects light scattered by undissolved particles) or UV-Vis absorbance (measuring turbidity at 620 nm)[5].

Q3: Will lowering the pH of my assay buffer help solubilize the compound? A3: While isolated morpholine derivatives can be protonated at slightly acidic pH values to improve solubility, the electron-withdrawing nature of the pyrimidine ring drastically lowers the basicity of the morpholine nitrogen[1]. To achieve significant protonation and solubility enhancement, you would need to drop the assay pH below 5.0. This is generally incompatible with physiological targets (e.g., kinases or cell-based assays) and will likely denature your target proteins[2].

Part 2: Troubleshooting Guide & Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must verify the solubility of the final preparation using nephelometry or UV-Vis before proceeding to the biological assay[4].

Protocol A: Step-Wise Dilution to Prevent "DMSO Shock"

Mechanism: Step-wise dilution prevents the localized supersaturation that occurs when a highly concentrated DMSO droplet contacts a bulk aqueous phase. By stepping down the DMSO concentration gradually, the compound is allowed to slowly equilibrate with the aqueous solvation shell, preventing rapid nucleation[3].

  • Prepare Intermediate Stock: Dilute the 10 mM (100% DMSO) stock of 2-Methoxy-4-morpholinopyrimidine to 1 mM using a 50% DMSO / 50% Assay Buffer solution. Vortex gently for 30 seconds.

  • Prepare Working Stock: Dilute the 1 mM intermediate stock to 100 µM using a 10% DMSO / 90% Assay Buffer solution.

  • Final Assay Addition: Add the working stock to your final assay plate to achieve the desired screening concentration (e.g., 10 µM) at a final DMSO concentration of ≤1%.

  • Validation Step: Read the assay plate on a nephelometric plate reader or measure UV-Vis absorbance at 620 nm. An absorbance value equivalent to the buffer blank confirms the absence of aggregates[5].

Protocol B: Buffer Optimization (Surfactant/Carrier Protein Addition)

Mechanism: Surfactants (like Tween-20) form micelles that encapsulate the lipophilic pyrimidine-morpholine core, while carrier proteins (like BSA) provide hydrophobic binding pockets that keep the monomeric compound dispersed in solution.

  • Buffer Preparation: Supplement your standard assay buffer (e.g., 50 mM HEPES, pH 7.4) with either 0.01% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA).

  • Equilibration: Allow the buffer to equilibrate at room temperature for 15 minutes to ensure uniform micelle/protein distribution.

  • Compound Addition: Add the DMSO stock of 2-Methoxy-4-morpholinopyrimidine directly to the supplemented buffer while vortexing continuously.

  • Validation Step: Centrifuge the mixture at 10,000 x g for 5 minutes. Measure the concentration of the compound in the supernatant using LC-MS or UV-Vis to confirm that the expected kinetic solubility matches the theoretical concentration[4].

Protocol C: Cyclodextrin Complexation for Cell-Based Assays

Mechanism: Surfactants can be toxic to cells. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms a transient inclusion complex with the 2-Methoxy-4-morpholinopyrimidine, masking its lipophilicity from the aqueous environment without disrupting cell membranes.

  • Prepare Complexation Buffer: Dissolve HP-β-CD in cell culture media to a final concentration of 5% (w/v).

  • Incubation: Add the compound (from a 100% DMSO stock) to the HP-β-CD media. The final DMSO concentration must not exceed 0.5%.

  • Sonication: Sonicate the mixture in a water bath for 10 minutes at room temperature to drive the inclusion complex formation.

  • Validation Step: Filter the solution through a 0.22 µm membrane. Quantify the flow-through via HPLC to ensure the compound has been successfully complexed and retained in the aqueous phase.

Part 3: Quantitative Data Presentation

The following table summarizes the expected kinetic solubility enhancements for 2-Methoxy-4-morpholinopyrimidine using the protocols described above.

Solubilization StrategyFinal DMSO (%)Additive / MatrixTypical Kinetic Solubility Limit (µM)Fold ImprovementRecommended Assay Type
Direct Dilution (Control) 1.0%None (Standard PBS)< 10 µM1x (Baseline)None (High risk of precipitation)
Step-Wise Dilution 1.0%None (Standard PBS)~ 25 µM2.5xBiochemical (Target binding)
Surfactant Addition 1.0%0.01% Tween-20~ 100 µM10xBiochemical (Enzymatic)
Carrier Protein 1.0%0.1% BSA~ 150 µM15xBiochemical / Biophysical
Complexation 0.5%5% HP-β-CD> 200 µM> 20xCell-based Assays

Part 4: Visualizations

G Stock 10 mM DMSO Stock 2-Methoxy-4-morpholinopyrimidine Dilution Direct Dilution into Buffer (pH 7.4) Stock->Dilution Nephelometry Nephelometry / UV-Vis Check Dilution->Nephelometry Precipitate Precipitation Detected (Kinetic Limit Reached) Nephelometry->Precipitate High Scattering Soluble Compound Soluble Proceed to Assay Nephelometry->Soluble Low Scattering Mitigation1 Strategy 1: Add 0.01% Tween-20 Precipitate->Mitigation1 Mitigation2 Strategy 2: Step-wise Dilution Precipitate->Mitigation2 Mitigation3 Strategy 3: HP-β-CD Complexation Precipitate->Mitigation3 Mitigation1->Nephelometry Mitigation2->Nephelometry Mitigation3->Nephelometry

Workflow for assessing and mitigating kinetic solubility limits via nephelometry.

G Stock 100% DMSO Stock Shock Direct to 99% Aqueous 'DMSO Shock' Stock->Shock Step1 Intermediate Dilution (10% DMSO in Buffer) Stock->Step1 Agg Nucleation & Aggregation (False Positives) Shock->Agg Step2 Final Assay Buffer (1% DMSO) Step1->Step2 Mono Stable Monomeric Dispersion Step2->Mono

Mechanistic comparison of direct aqueous dilution (DMSO shock) versus step-wise solubilization.

Sources

Optimization

Overcoming steric hindrance in 2-Methoxy-4-morpholinopyrimidine synthesis

Module: Overcoming Steric Hindrance in 2-Methoxy-4-morpholinopyrimidine Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Overcoming Steric Hindrance in 2-Methoxy-4-morpholinopyrimidine Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing 2-methoxy-4-morpholinopyrimidine via Nucleophilic Aromatic Substitution (SNAr) often presents significant challenges due to the steric bulk of the morpholine ring. This guide provides diagnostic workflows, mechanistic troubleshooting, and validated protocols to ensure high-yielding conversions.

Diagnostic Workflow

Before altering your synthetic route, use the following decision tree to diagnose and resolve stalled SNAr reactions.

Workflow Start Starting Material: 4-Chloro-2-methoxypyrimidine + Morpholine CheckConv Is conversion > 90%? Start->CheckConv TempSolv Optimize SNAr: Use NMP/DMF at 150°C (Microwave Irradiation) CheckConv->TempSolv No (Steric Stalling) Success Proceed to Workup (Product: 2-Methoxy-4-morpholinopyrimidine) CheckConv->Success Yes CheckAgain Did yield improve? TempSolv->CheckAgain CheckAgain->Success Yes SwitchPd Switch to Buchwald-Hartwig: Pd2(dba)3, BINAP, Cs2CO3, Toluene CheckAgain->SwitchPd No

Diagnostic decision tree for overcoming steric hindrance in morpholinopyrimidine synthesis.

Knowledge Base: Troubleshooting FAQs

Q1: Why is my SNAr reaction between 4-chloro-2-methoxypyrimidine and morpholine stalling at ~40-50% conversion? A: The stalling is primarily caused by the high activation energy ( ΔG‡ ) required to form the tetrahedral Meisenheimer intermediate. Morpholine is a bulky secondary amine that frequently experiences severe steric hindrance, both in biological binding pockets and during synthetic coupling steps[1]. As the morpholine nitrogen attacks the C-4 position of the pyrimidine ring, its equatorial hydrogens sterically clash with the adjacent C-5 proton and the C-2 methoxy group. Standard reflux conditions in ethanol often lack the thermal energy required to overcome this barrier, leading to incomplete conversion.

Q2: I am starting from 2,4-dichloropyrimidine to couple morpholine first, then methoxylate. How do I ensure C-4 regioselectivity? A: Regioselectivity in 2,4-dichloropyrimidines is highly sensitive to both electronic and steric effects. While nucleophilic substitution usually favors the C-4 position due to lower electron density, you must consider the energy gap between the LUMO and LUMO+1 orbitals. If the gap is 0.25 eV, the LUMO+1 orbital (which has a larger lobe at C-2) contributes significantly, potentially leading to a mixture of C-2 and C-4 products[2]. Furthermore, any steric bulk at the C-5 position will actively push the incoming morpholine toward the C-2 position[2]. To maintain C-4 selectivity, run the reaction at lower temperatures (0 °C to RT) using a non-polar solvent like dichloromethane (DCM) with a mild base (e.g., DIPEA) to maximize kinetic control.

Q3: Thermal optimization isn't working. When should I abandon SNAr for transition-metal catalysis? A: If microwave irradiation at 150 °C fails to push the reaction past 80% conversion, or if you observe degradation (such as the cleavage of the 2-methoxy ether), switch to cross-coupling. Transition-metal catalyzed aminations—such as Palladium-catalyzed Buchwald-Hartwig coupling or Copper(II)/PTABS-promoted systems—provide robust alternatives by completely bypassing the SNAr Meisenheimer complex[3]. In these catalytic cycles, the steric bulk of the morpholine actually accelerates the final reductive elimination step, making it highly efficient for hindered substrates.

Standard Operating Procedures (SOPs)

Protocol A: Microwave-Assisted SNAr Synthesis

Use this protocol to overcome moderate steric hindrance using brute-force thermal energy without prolonged heating times that cause degradation.

  • Preparation: Charge a 10 mL microwave-safe vial with 4-chloro-2-methoxypyrimidine (1.0 mmol, 1.0 equiv) and morpholine (1.5 mmol, 1.5 equiv).

  • Solvent & Base: Add N,N -diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) to act as an acid scavenger, followed by anhydrous N -methyl-2-pyrrolidone (NMP) (2.0 mL) to ensure high microwave absorptivity.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 150 °C for 45 minutes.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash vigorously with 5% aqueous LiCl solution (3 × 10 mL) to remove the NMP and excess morpholine.

  • Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol when SNAr fails completely or results in substrate decomposition.

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-chloro-2-methoxypyrimidine (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and Cs2CO3 (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd2(dba)3 (0.02 mmol, 2 mol%) and BINAP (0.04 mmol, 4 mol%).

  • Reaction: Suspend the mixture in anhydrous, degassed toluene (5.0 mL). Seal the flask, remove it from the glovebox, and heat at 100 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with CH2Cl2 (10 mL) and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the pure 2-methoxy-4-morpholinopyrimidine.

Performance Metrics & Condition Matrix

The following table summarizes the expected quantitative outcomes based on the chosen synthetic methodology.

Synthesis MethodReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Diagnostic Notes
Standard SNAr Morpholine, DIPEAEthanol802445Stalls due to Meisenheimer steric clash.
High-Temp SNAr Morpholine, K2CO3DMF1201868Moderate yield; trace ether cleavage observed.
Microwave SNAr Morpholine, DIPEANMP1500.7585Rapid conversion; clean impurity profile.
Buchwald-Hartwig Pd2(dba)3, BINAP, Cs2CO3Toluene1001292Optimal for highly hindered pyrimidines.

Mechanistic Pathways

Understanding the divergent pathways between thermal SNAr and Palladium-catalyzed cross-coupling is critical for troubleshooting.

Mechanism Substrate 4-Chloro-2-methoxypyrimidine SNAr_Attack Nucleophilic Attack (Morpholine) Substrate->SNAr_Attack Thermal SNAr OxAdd Oxidative Addition (Pd(0) to Pd(II)) Substrate->OxAdd Pd-Catalyzed Meisenheimer Meisenheimer Complex (High Steric Clash) SNAr_Attack->Meisenheimer SNAr_Elim Chloride Elimination Meisenheimer->SNAr_Elim Product 2-Methoxy-4-morpholinopyrimidine SNAr_Elim->Product AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination (Accelerated by Sterics) AmineCoord->RedElim RedElim->Product

Mechanistic divergence between SNAr (sterically hindered) and Pd-Catalyzed (sterically accelerated) amination.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Center for Biotechnology Information (PMC). 1

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. 2

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: HPLC Quantification of 2-Methoxy-4-morpholinopyrimidine

Welcome to the Analytical Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 2-Methoxy-4-morpholinopyrimidine (CAS: 1400644-32-7).

As a polybasic compound featuring both a pyrimidine core and a morpholine substituent, this molecule presents unique chromatographic challenges, primarily driven by secondary retention mechanisms and pH-dependent ionization. This portal provides mechanistic troubleshooting, validated protocols, and system suitability criteria to ensure your analytical workflows are accurate, reproducible, and self-validating.

Part 1: Diagnostic Workflow & Mechanistic Overview

Before adjusting instrument parameters, it is critical to understand the thermodynamic and kinetic interactions occurring within the column. The workflow below outlines the logical progression for diagnosing and resolving the most common chromatographic failures associated with basic pyrimidine derivatives.

HPLC_Optimization Start Initial HPLC Run (Standard C18, Low pH) Assess Assess Chromatogram Evaluate k' and Asymmetry Start->Assess Tailing Severe Peak Tailing? (As > 1.5) Assess->Tailing Silanol Mitigate Silanol Interactions: 1. Use End-capped C18 2. Add Amine Modifier (TEA) 3. Optimize Buffer pH Tailing->Silanol Yes Retention Poor Retention? (k' < 2.0) Tailing->Retention No Silanol->Assess Polar Increase Retention: 1. Decrease % Organic 2. Use Ion-Pairing Reagent 3. Switch to HILIC Retention->Polar Yes Validate System Suitability Met Proceed to Quantification Retention->Validate No Polar->Assess

Iterative HPLC method optimization workflow for basic pyrimidine derivatives.

Part 2: Troubleshooting Knowledge Base (FAQs)

Q: Why does 2-Methoxy-4-morpholinopyrimidine exhibit severe peak tailing (Asymmetry > 1.5) on standard C18 columns? A: This is a classic secondary interaction phenomenon. In reversed-phase HPLC, classical peak tailing is most commonly caused by strong ionic interactions between basic analytes and residual, unreacted silanols (Si-OH) on the surface of the silica stationary phase[1]. At mid-range pH levels, these silanols ionize into negatively charged silanoxide ions (Si-O⁻). These act as weak cation exchangers, trapping the protonated basic nitrogens of the morpholine and pyrimidine rings. Resolution: Switch to a highly base-deactivated, densely end-capped C18 column. If tailing persists, incorporate an amine modifier like triethylamine (TEA) into the mobile phase to competitively mask the residual silanol groups[2].

Q: My retention times are drifting, and occasionally the peak splits into two. What is the root cause? A: Peak splitting and retention time instability in basic pyrimidines are almost always symptoms of inadequate mobile phase buffering near the analyte's pKa. The ionization state of pyrimidine derivatives is highly sensitive to the pH of the mobile phase; even slight pH fluctuations can shift the equilibrium between the neutral and protonated states, leading to fronting or tailing[3]. If the mobile phase pH is within ±1 unit of the morpholine nitrogen's pKa, the compound exists in two distinct ionization states that partition differently into the stationary phase. Resolution: Ensure your mobile phase is robustly buffered at least 2 pH units away from the compound's pKa. A 10 mM ammonium phosphate buffer adjusted to pH 3.85 has been shown to provide optimal peak shape and retention for similar pyrimidine structures[3].

Q: How can I improve the retention of this compound without using ion-pairing reagents? A: Because 2-Methoxy-4-morpholinopyrimidine is a polar basic compound, it may elute too quickly, near the void volume ( t0​ ), on standard reversed-phase columns. Analytes that do not interact sufficiently with the adsorbent elute in a volume equal to the void volume, making them susceptible to matrix interference[1]. Resolution: First, decrease the initial organic modifier concentration (e.g., start at 2-5% Methanol). Methanol often provides better retention and peak shape for pyrimidines compared to acetonitrile[3]. Due to the higher pressure separation conditions of HPLC, utilizing a column with a smaller internal diameter and smaller particle size (e.g., 250 × 4.6 mm, 5 µm) can also help achieve finer separations and superior resolving power[4].

Q: How do I ensure my method is suitable for stability-indicating purity analysis? A: A stability-indicating method must be capable of separating the active pharmaceutical ingredient (API) from its degradation products. This requires forced degradation studies (acidic, alkaline, oxidative, and photolytic)[5]. Resolution: Utilize a gradient elution profile rather than isocratic. A gradient starting from 2% and ending at 80% organic modifier ensures that highly polar degradants elute early, while non-polar impurities are washed off the column later in the run[3].

Part 3: Validated Experimental Protocol & Data Presentation

To guarantee a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow. Do not proceed to sample analysis unless the SST criteria (Table 2) are met.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 1.15 g of Ammonium Phosphate ( NH4​H2​PO4​ ) in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH to exactly 3.85 using dilute phosphoric acid[3]. Filter through a 0.22 µm nylon membrane and degas ultrasonically for 15 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. Filter and degas.

2. Sample Preparation:

  • Diluent: Prepare a diluent matching the initial mobile phase conditions (95% Buffer : 5% Methanol). Crucial Causality: Mismatch between the sample solvent and the mobile phase is a primary cause of peak distortion and fronting[1].

  • Standard Solution: Accurately weigh 10 mg of 2-Methoxy-4-morpholinopyrimidine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL concentration.

3. Chromatographic Conditions:

  • Column: Phenomenex C18 (or equivalent end-capped column), 250 × 4.6 mm, 5 µm particle size[4].

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 30°C[5].

  • Detection Wavelength: UV at 254 nm (optimal for the pyrimidine chromophore)[5].

  • Injection Volume: 10 µL.

4. Gradient Elution Execution: Program the HPLC pump according to the quantitative parameters in Table 1.

Quantitative Data Summaries

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution Type
0.095.05.01.0Isocratic Hold
5.095.05.01.0Gradient Start
20.020.080.01.0Linear Gradient
25.020.080.01.0Isocratic Hold
26.095.05.01.0Return to Initial
35.095.05.01.0Re-equilibration

Table 2: System Suitability Acceptance Criteria (Self-Validation Matrix)

ParameterTarget ValueAcceptance CriteriaCorrective Action if Failed
Capacity Factor ( k′ ) > 2.0 k′ ≥ 2.0Decrease initial % Methanol.
Peak Asymmetry ( As​ ) 1.00.9 ≤ As​ ≤ 1.2Replace column; check buffer pH; add TEA.
Theoretical Plates ( N ) > 5000 N ≥ 4000Check for void volume; replace column.
Injection Precision < 1.0%%RSD ≤ 2.0% (n=6)Check autosampler syringe and needle wash.

Part 4: References

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC. nih.gov. Available at:

  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative - Jetir.Org. jetir.org. Available at:

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. researchgate.net. Available at:

  • HPLC Method Development - Phenomenex. phenomenex.com. Available at:

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem. benchchem.com. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methoxy-4-morpholinopyrimidine Synthesis

Introduction Welcome to the technical support center for the synthesis of 2-Methoxy-4-morpholinopyrimidine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized as a scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methoxy-4-morpholinopyrimidine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized as a scaffold for kinase inhibitors and other therapeutic agents.[1][2][3] Its synthesis is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine core. While the route is well-established, achieving consistently high yields can be challenging due to issues with reagent stability, side reactions, and regioselectivity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during this synthesis, ensuring the integrity and reproducibility of your results.

The Synthetic Pathway: A Two-Step Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-Methoxy-4-morpholinopyrimidine from 2,4-dichloropyrimidine proceeds in two distinct SNAr steps. Understanding the mechanism and the factors that control it is the first step in effective troubleshooting.

  • Step 1: Selective Amination at C4: 2,4-Dichloropyrimidine is first reacted with morpholine. The regioselectivity of this step is critical. Nucleophilic attack is strongly favored at the C4 position due to greater stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen at the 1-position.[4][5][6]

  • Step 2: Methoxylation at C2: The resulting 4-morpholino-2-chloropyrimidine intermediate is then treated with sodium methoxide to displace the remaining chlorine atom and form the final product.

Reaction_Pathway DCP 2,4-Dichloropyrimidine Intermediate 4-Morpholino-2- chloropyrimidine DCP->Intermediate Step 1: C4-Selective Amination Morpholine Morpholine + Base (e.g., K2CO3) Morpholine->Intermediate Product 2-Methoxy-4- morpholinopyrimidine Intermediate->Product Step 2: C2-Methoxylation NaOMe Sodium Methoxide (CH3ONa) NaOMe->Product

Caption: The sequential SNAr pathway for 2-Methoxy-4-morpholinopyrimidine synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low conversion in Step 1 (Morpholine Addition)

Question: My TLC analysis after reacting 2,4-dichloropyrimidine with morpholine shows a large amount of unreacted starting material. What are the likely causes?

Answer: This issue typically points to one of four areas: base insufficiency, low reaction temperature, poor solvent choice, or impure reagents.

  • Insufficient or Inappropriate Base: The reaction of morpholine with 2,4-dichloropyrimidine generates one equivalent of HCl. This acid will protonate the morpholine nucleophile, rendering it unreactive. A base is required to neutralize this HCl.

    • Causality: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is essential to scavenge the acid produced in situ, thereby liberating the free morpholine to participate in the reaction.[1][7] If the base is weak, omitted, or of poor quality, the reaction will stall.

    • Solution: Ensure you are using at least 1.5-2.0 equivalents of a suitable base like anhydrous K₂CO₃ or DIPEA. Ensure the base is dry and has been stored properly.

  • Reaction Temperature is Too Low: SNAr reactions require sufficient activation energy to form the Meisenheimer complex.

    • Causality: While the reaction can often be run at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate without promoting side reactions.[1]

    • Solution: Try gradually increasing the reaction temperature and monitoring the progress by TLC.

  • Inappropriate Solvent: The choice of solvent is critical for solvating the reagents and facilitating the reaction.

    • Causality: Polar aprotic solvents such as DMF, DMSO, or THF are highly recommended.[7][8] They effectively solvate the intermediate complex and do not interfere with the nucleophile. Using non-polar or protic solvents can hinder the reaction.

    • Solution: Switch to a dry, polar aprotic solvent. Ensure the solvent is anhydrous, as water can lead to hydrolysis side products.

Problem 2: Significant byproduct formation (Di-substitution or Isomers)

Question: My crude product from Step 1 shows multiple spots on TLC. I suspect I'm forming 2,4-dimorpholinopyrimidine and potentially the wrong isomer. How can I fix this?

Answer: This is a classic selectivity problem, rooted in stoichiometry and reaction conditions.

  • Formation of 2,4-dimorpholinopyrimidine: This occurs when a second molecule of morpholine displaces the chlorine at the C2 position of the intermediate.

    • Causality: This side reaction is favored when an excess of morpholine is used or if the reaction is run for too long or at too high a temperature after the initial substitution is complete.

    • Solution: Use a controlled amount of morpholine (1.0-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the 2,4-dichloropyrimidine has been consumed. Lowering the reaction temperature can also improve selectivity.[7]

  • Formation of the Undesired 2-Morpholino-4-chloro Isomer: While C4 substitution is electronically favored, some C2 substitution can occur, especially under certain conditions.[4][5]

    • Causality: The electronic preference for C4 attack is strong but not absolute. Factors like bulky substituents on the pyrimidine ring (not applicable here) or specific solvent effects could slightly alter the C4/C2 ratio.[5][9]

    • Solution: Adhering to established protocols using standard polar aprotic solvents generally minimizes the formation of the C2-substituted isomer. If this becomes a persistent issue, purification by column chromatography is necessary to isolate the desired 4-morpholino intermediate before proceeding.

Problem 3: The second step (Methoxylation) fails or gives a very low yield.

Question: After adding sodium methoxide to my 4-morpholino-2-chloropyrimidine intermediate, the reaction does not proceed, or the yield is abysmal. What is the most common culprit?

Answer: The primary suspect in a failed methoxylation step is the quality and handling of the sodium methoxide.

  • Degraded Sodium Methoxide: Sodium methoxide is a powerful base and nucleophile, but it is extremely sensitive to moisture and carbon dioxide.[10][11]

    • Causality: When exposed to water from the air or wet solvents, sodium methoxide hydrolyzes to form sodium hydroxide and methanol. When exposed to CO₂, it forms sodium carbonate.[10] Both sodium hydroxide and sodium carbonate are significantly less nucleophilic and basic for this transformation, leading to an inert or stalled reaction. This is a known source of irreproducibility in reactions.[10]

    • Solution:

      • Use Fresh Reagent: Always use a fresh bottle of sodium methoxide or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon).

      • Handle Under Inert Atmosphere: Weigh and dispense solid sodium methoxide in a glovebox or under a stream of inert gas. If using a solution in methanol, use a syringe to transfer it from a septum-sealed bottle.

      • Ensure Anhydrous Conditions: Use anhydrous solvents and oven-dried glassware for the reaction.[7][12] Any moisture will rapidly consume your reagent.

  • Insufficient Temperature: While the C2 position is now activated for substitution, some thermal energy may be required.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating it to reflux in a solvent like THF or methanol. Monitor progress carefully to avoid decomposition.

Troubleshooting_Workflow Start Low Yield Observed Step_Check Which step has the issue? Start->Step_Check Step1_Issue Problem in Step 1 (Morpholine Addition) Step_Check->Step1_Issue Step 1 Step2_Issue Problem in Step 2 (Methoxylation) Step_Check->Step2_Issue Step 2 Purification_Issue Problem with Purification/Workup Step_Check->Purification_Issue Overall Step1_Cause Check Reagents & Conditions Step1_Issue->Step1_Cause Step2_Cause Check NaOMe & Conditions Step2_Issue->Step2_Cause Step1_Sol1 Verify Base Stoichiometry (1.5-2.0 eq) Step1_Cause->Step1_Sol1 Low Conversion Step1_Sol2 Increase Temperature (40-60 °C) Step1_Cause->Step1_Sol2 Low Conversion Step1_Sol3 Use Anhydrous Polar Aprotic Solvent Step1_Cause->Step1_Sol3 Low Conversion Step1_Sol4 Control Morpholine (1.0-1.2 eq) to avoid di-sub Step1_Cause->Step1_Sol4 Byproducts Step2_Sol1 Use Fresh, Anhydrous NaOMe (Handle under N2/Ar) Step2_Cause->Step2_Sol1 No Reaction Step2_Sol2 Ensure Strictly Anhydrous Reaction Step2_Cause->Step2_Sol2 No Reaction Step2_Sol3 Increase Temperature (e.g., Reflux) Step2_Cause->Step2_Sol3 Slow Reaction

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which position on 2,4-dichloropyrimidine is more reactive towards nucleophiles and why? A1: The C4 position is significantly more reactive. This is because the nitrogen atom at position 1 can better stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4 through resonance.[4][6] This leads to a lower activation energy for the C4 substitution pathway compared to the C2 pathway.

Q2: How can I be certain my sodium methoxide reagent is active before starting a large-scale reaction? A2: If you suspect your sodium methoxide has degraded, you can perform a simple titration. A standard method involves titrating a known quantity of the sodium methoxide (dissolved in excess water) with a standardized solution of HCl using an indicator like phenolphthalein. This will determine the active base content. For most applications, however, the most reliable method is to purchase from a reputable supplier and handle it under strictly anhydrous and inert conditions.[10]

Q3: Can I use methanol as the solvent for the first step (amination)? A3: It is not recommended. Methanol is a nucleophile and can compete with morpholine, leading to the formation of 2-chloro-4-methoxypyrimidine as a byproduct. This side reaction is a form of solvolysis.[7] It is best to use a non-nucleophilic, polar aprotic solvent like THF, DMF, or dioxane for the amination step.[1][7]

Q4: What are the key analytical techniques to monitor this reaction sequence? A4: Thin-Layer Chromatography (TLC) is the most common and effective technique for real-time monitoring. Use a solvent system like 40:60 ethyl acetate/hexane to resolve the starting material, intermediate, and product.[1] Staining with potassium permanganate can help visualize the spots. For final product characterization and purity assessment, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential.[1]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-4-morpholinopyrimidine

This protocol is designed to be a self-validating system for achieving a reliable yield.

Step 1: Synthesis of 4-Morpholino-2-chloropyrimidine

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloropyrimidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 10 mL per gram of dichloropyrimidine).

  • Reagent Addition: To the stirring suspension, add morpholine (1.05 eq.) dropwise via syringe at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.[1] Monitor the consumption of 2,4-dichloropyrimidine by TLC (e.g., 30% Ethyl Acetate/Hexanes). If the reaction is sluggish, warm the mixture to 50 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water (approx. 5 times the volume of DMF). A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold hexane. Dry the solid under vacuum. This intermediate is often pure enough to proceed to the next step.

Step 2: Synthesis of 2-Methoxy-4-morpholinopyrimidine

  • Preparation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add the 4-morpholino-2-chloropyrimidine (1.0 eq.) from the previous step and anhydrous methanol (approx. 20 mL per gram of intermediate).

  • Reagent Addition: In a separate, dry flask under nitrogen, prepare a solution of sodium methoxide (1.5 eq.) in anhydrous methanol. Critical: Use freshly opened sodium methoxide or a solution prepared from clean sodium metal.[10] Add the sodium methoxide solution to the pyrimidine solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water if necessary.[13][14]

Table 1: Troubleshooting Summary
Observed Problem Most Likely Cause(s) Recommended Action(s)
No reaction in Step 1 Insufficient base; Low temperatureAdd 1.5 eq. of anhydrous K₂CO₃; Warm to 50 °C
Di-substitution in Step 1 Excess morpholine; High temperatureUse 1.05 eq. of morpholine; Run at room temperature
No reaction in Step 2 Degraded sodium methoxide (moisture/CO₂ exposure)Use fresh, high-quality NaOMe; Handle under N₂/Ar
Reaction stalls in Step 2 Insufficient NaOMe; Low temperatureUse 1.5 eq. of NaOMe; Heat to reflux
Low final yield after workup Product loss during extraction; Impure intermediatePerform careful aqueous workup; Purify intermediate if necessary

References

  • Vertex AI Search result citing C2-selective SNAr reactions and general C4-selectivity trends.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC. RSC Advances. [Link]

  • Synthesis of 2-methoxymethyl-4-morpholinopyrimidine - PrepChem.com. PrepChem.com. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. ResearchGate. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - ResearchGate. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. RSC Publishing. [Link]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. MDPI. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. ACS Publications. [Link]

  • Sodium methoxide - Wikipedia. Wikipedia. [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube. YouTube. [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Purine and Pyrimidine Metabolism. Indiana State University. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]

  • CN102952086B - Preparation method of 2-morpholinyl-substituted pyrimidine compounds - Google Patents.
  • Sodium Methoxide Structure and Applications: A Guide for US Chemical Manufacturers. LinkedIn. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. RSC Publishing. [Link]

  • A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap. Patsnap. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. MDPI. [Link]

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. Redox. [Link]

  • Material Safety Data Sheet - Sodium Methoxide, 30 wt% Solution in Methanol - Cole-Parmer. Cole-Parmer. [Link]

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.
  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]

  • CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google Patents.

Sources

Troubleshooting

Technical Support Center: Resolving DMSO Stability Issues for 2-Methoxy-4-morpholinopyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical liabilities of heterocycle storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical liabilities of heterocycle storage. 2-Methoxy-4-morpholinopyrimidine (CAS: 1400644-32-7) is a highly valuable pharmacophore core, but its structural features—a pyrimidine ring, an electron-rich morpholine moiety, and a methoxy group—make it uniquely vulnerable when stored in Dimethyl Sulfoxide (DMSO).

This guide moves beyond basic troubleshooting by explaining the causality behind compound degradation and providing self-validating protocols to ensure absolute data integrity in your screening assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 10 mM stock solution of 2-Methoxy-4-morpholinopyrimidine precipitate after a few weeks, even in a sealed microtube? The Causality: DMSO is notoriously hygroscopic. Even in sealed polypropylene tubes, ambient water vapor permeates over time, creating "wet DMSO." The introduction of water alters the dielectric constant of the solvent, disrupting the solvation sphere around the hydrophobic pyrimidine-morpholine core and drastically lowering the compound's solubility threshold (1)[1]. Furthermore, repeated freeze-thaw cycles cause "freeze-concentration"—localized gradients where the compound exceeds its solubility limit and nucleates into irreversible aggregates (2)[2]. Self-Validation: Centrifuge the aged sample at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS. A drop in the Area Under the Curve (AUC) compared to a freshly prepared standard confirms precipitation rather than chemical degradation.

Q2: I observed a yellowing of the DMSO stock and a +16 Da mass shift on LC-MS. What is the degradation mechanism? The Causality: This is a classic oxidative degradation pathway. DMSO can act as a mild oxidant, and ambient oxygen dissolved in the solvent generates reactive oxygen species (ROS). The electron-rich nitrogen of the morpholine ring is highly susceptible to N-oxidation, resulting in the +16 Da mass shift. Concurrently, pyrimidine derivatives are known to undergo oxidation in DMSO, forming deeply colored condensation products over time (3)[3]. Self-Validation: Run an LC-MS/MS fragmentation on the degraded sample. The morpholine N-oxide will show a characteristic loss of oxygen (-16 Da) during collision-induced dissociation (CID), confirming the exact site of oxidation.

Q3: How long can I safely store this compound in DMSO at room temperature? The Causality: Storage lifespan is inversely proportional to temperature and water content. Large-scale industry studies on screening libraries indicate that in ambient DMSO conditions, the probability of observing an intact compound drops to 92% after 3 months and plummets to 52% after 1 year (4)[4]. For 2-Methoxy-4-morpholinopyrimidine, ambient storage accelerates both the hydrolysis of the methoxy group and morpholine oxidation. Self-Validation: Implement a routine flow-injection mass spectrometry (FI-MS) quality control check every 3 months to monitor parent ion integrity.

Part 2: Degradation Pathways Visualization

degradation_pathways A 2-Methoxy-4-morpholinopyrimidine (DMSO Stock) B Water Absorption (Hygroscopic DMSO) A->B Exposure to Air C Oxidative Stress (Ambient O2 / Light) A->C Room Temp Storage D Precipitation & Aggregation B->D Solubility Drop E Hydrolysis of Methoxy Group (Pyrimidinone Formation) B->E Trace Acid/Base F Morpholine N-Oxidation (+16 Da Mass Shift) C->F Reactive Oxygen Species

Degradation pathways of 2-Methoxy-4-morpholinopyrimidine in DMSO solutions.

Part 3: Quantitative Stability Data

To guide your compound management strategy, the following table summarizes the stability matrix of 2-Methoxy-4-morpholinopyrimidine under various conditions.

Storage ConditionTimeframeEst. Water ContentPurity Remaining (%)Primary Issue Observed
-20°C, Sealed, Argon 12 Months< 0.1%> 98%None (Optimal Condition)
4°C, Sealed 6 Months~ 1.0%92%Minor Precipitation
25°C (Ambient) 3 Months~ 5.0%85%N-Oxidation, Precipitation
25°C (Ambient) 12 Months> 5.0%< 52%Hydrolysis, Deep Coloration

Part 4: Self-Validating Experimental Protocols

To prevent the degradation mechanisms outlined above, adhere to this self-validating workflow for stock preparation.

Protocol: High-Fidelity Preparation and Storage of DMSO Stocks

Step 1: Desiccation of Powder

  • Action: Store the lyophilized powder in a vacuum desiccator with Drierite for 24 hours prior to solubilization.

  • Causality: Surface moisture on the powder immediately introduces water to the DMSO, instantly lowering the solubility threshold and initiating hydrolysis pathways.

Step 2: Anhydrous Solubilization

  • Action: Dissolve the compound using strictly anhydrous DMSO (≥99.9%, water ≤0.005%) packaged under argon.

  • Causality: Utilizing ultra-dry DMSO prevents the initial dielectric shift that drives morpholine/pyrimidine precipitation.

Step 3: Temperature-Controlled Sonication

  • Action: Sonicate the mixture in a water bath strictly maintained at 20°C until visually clear. Do not exceed 15 minutes.

  • Causality: Exceeding 30°C during sonication provides the activation energy required to accelerate the oxidative degradation of the pyrimidine ring in the presence of trace oxygen.

Step 4: Baseline LC-MS Quality Control (Self-Validation)

  • Action: Immediately pull a 1 µL aliquot, dilute in Acetonitrile/Water, and run an LC-MS analysis.

  • Causality: This establishes a T=0 baseline for the Area Under the Curve (AUC) and confirms that no thermal or oxidative degradation occurred during the solubilization step.

Step 5: Argon Overlay & Aliquoting

  • Action: Purge the headspace of the storage tubes with a gentle stream of Argon gas for 5 seconds before sealing. Divide into single-use aliquots (e.g., 50 µL).

  • Causality: Argon displaces ambient oxygen and atmospheric moisture, simultaneously preventing N-oxidation and hygroscopic water uptake. Single-use aliquots eliminate freeze-thaw cycles, preventing freeze-concentration nucleation.

solubilization_workflow S1 Step 1 Dry Powder S2 Step 2 Anhydrous DMSO S1->S2 S3 Step 3 Sonicate (20°C) S2->S3 S4 Step 4 LC-MS QC Check S3->S4 S5 Step 5 Argon Purge S4->S5 S6 Step 6 Store at -20°C S5->S6

Standard operating procedure for high-fidelity DMSO stock preparation.

References

  • 4 - Journal of Biomolecular Screening

  • 2 - PubMed / NIH 3.3 - PubMed / NIH

  • 1 - MDPI

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methoxy-4-morpholinopyrimidine Scaffold Toxicity

Welcome to the Technical Support Center for medicinal chemists, assay biologists, and drug development professionals working with the 2-Methoxy-4-morpholinopyrimidine scaffold. While this chemical core is a highly privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for medicinal chemists, assay biologists, and drug development professionals working with the 2-Methoxy-4-morpholinopyrimidine scaffold.

While this chemical core is a highly privileged pharmacophore for targeting the ATP-binding cleft of phosphoinositide 3-kinases (PI3K) and mTOR (e.g., in compounds like Buparlisib/BKM120), it is notorious for a specific, dose-dependent off-target liability: microtubule destabilization . This guide provides mechanistic insights, structural workarounds, and self-validating protocols to help you deconvolute on-target efficacy from off-target cytotoxicity in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing robust G2/M cell cycle arrest and cytotoxicity in cell lines that are completely independent of PI3K signaling?

A: You are likely observing an off-target structural interaction with the cytoskeleton. The 2-Methoxy-4-morpholinopyrimidine core acts as a structural mimic that binds directly to the colchicine-binding pocket of β -tubulin . This interaction inhibits tubulin polymerization, leading to mitotic spindle failure, robust G2/M arrest, and subsequent apoptosis, independent of PI3K/AKT pathway modulation. This mechanism was definitively characterized by [1].

Q2: At what concentration does this off-target tubulin toxicity become a confounding factor in my cellular assays?

A: The microtubule-destabilizing off-target effect typically manifests at concentrations 1.0 µM in vitro. Because the biochemical IC 50​ for PI3K inhibition is usually in the low nanomolar range (e.g., ~35 nM for BKM120), there is a therapeutic window. However, if you are dosing your cells at 2–5 µM to ensure complete pathway shutdown, the resulting phenotypic data (growth arrest, apoptosis) will be heavily confounded by microtubule-dependent cytotoxicity rather than PI3K inhibition.

Q3: How can I structurally modify my lead compound to eliminate tubulin binding while retaining PI3K potency?

A: Minute structural changes to the core heterocycle can completely separate these dual activities. As demonstrated by [2], the orientation of the pyrimidine core is critical for tight tubulin binding. Replacing the pyrimidine core with a triazine ring (yielding the derivative PQR309) completely abolishes tubulin binding while maintaining pan-PI3K inhibition. Conversely, replacing the pyrimidine with a pyridine ring (MTD147) removes PI3K activity but creates a potent microtubule disruptor.

Quantitative Data: Scaffold Deconvolution

To assist in your structure-activity relationship (SAR) analysis, the table below summarizes how single-atom substitutions in the morpholinopyrimidine core alter the target profile and resulting cellular phenotype.

Compound DerivativeCore Scaffold ModificationPI3K α IC 50​ (nM)Tubulin Binding AffinityDominant Cellular Phenotype (>1 µM)
BKM120 (Buparlisib) Standard 2-Methoxy-4-morpholinopyrimidine~35High (Colchicine pocket)G2/M arrest, Multinucleation, Cytotoxicity
MTD147 Pyrimidine replaced with Pyridine>10,000High (Potent MT disruptor)G2/M arrest, Multinucleation, Cytotoxicity
PQR309 (Bimiralisib) Pyrimidine replaced with Triazine~33None (Undetectable)G1 arrest, standard PI3K inhibition

Data synthesized from the structural deconvolution studies by [2].

Diagnostic Workflows & Logical Frameworks

To systematically determine if your observed toxicity is due to PI3K inhibition or off-target tubulin binding, follow the decision tree below.

G Start Observe G2/M Arrest or Cytotoxicity CheckDose Is Concentration > 1 µM? Start->CheckDose DoseHigh Yes: High Risk of Tubulin Binding CheckDose->DoseHigh Yes DoseLow No: Likely On-Target PI3K Inhibition CheckDose->DoseLow No Assay Run Tubulin Polymerization Assay DoseHigh->Assay MTD Microtubule Destabilization Confirmed Assay->MTD PI3K Normal Tubulin Dynamics (PI3K-driven) Assay->PI3K

Figure 1: Decision tree for deconvoluting on-target PI3K inhibition from off-target tubulin toxicity.

MOA Scaffold 2-Methoxy-4-morpholinopyrimidine (e.g., BKM120) Target On-Target: PI3K (ATP-binding cleft) Scaffold->Target < 1 µM OffTarget Off-Target: β-Tubulin (Colchicine pocket) Scaffold->OffTarget > 1 µM Effect1 Inhibition of AKT Signaling Target->Effect1 Effect2 Microtubule Depolymerization OffTarget->Effect2 Pheno1 G1 Arrest & Apoptosis (PI3K-dependent) Effect1->Pheno1 Pheno2 G2/M Arrest & Cytotoxicity (PI3K-independent) Effect2->Pheno2

Figure 2: Dual targeting mechanism of the 2-Methoxy-4-morpholinopyrimidine scaffold.

Troubleshooting Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the internal controls, as they are the only way to prove causality in your phenotypic readouts.

Protocol 1: Cell-Free Tubulin Polymerization Deconvolution Assay

Purpose: To biochemically isolate and prove direct binding of your compound to tubulin, removing all cellular variables (like PI3K dependency).

  • Causality Rationale: Tubulin heterodimers assemble into microtubules in a GTP- and temperature-dependent manner. By measuring the scattering of light (absorbance at 340 nm), we can track the nucleation and elongation phases of polymerization. If your compound binds the colchicine pocket, it will sterically hinder the addition of new dimers, flattening the absorbance curve.

  • Self-Validation: You must include a DMSO vehicle (negative control for normal polymerization) and Nocodazole (positive control for complete depolymerization).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9). Immediately prior to the assay, supplement with 1 mM GTP. Note: GTP is strictly required for the thermodynamic stabilization of the growing microtubule plus-end cap.

  • Compound Plating: In a pre-chilled 96-well half-area plate, add your morpholinopyrimidine test compound at 1.0 µM, 2.5 µM, and 5.0 µM. Add Nocodazole (5 µM) to control wells, and DMSO (< 0.5% final concentration) to vehicle wells.

  • Reaction Initiation: Add the tubulin/GTP mixture to the wells on ice.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Interpretation: The assay is valid only if the DMSO curve shows a standard sigmoidal shape (lag phase log phase plateau) and Nocodazole shows a flat line. If your test compound flattens the curve at concentrations > 1 µM, it possesses the off-target tubulin liability.

Protocol 2: Cellular Microtubule Cold-Recovery Assay (Immunofluorescence)

Purpose: To visually confirm the disruption of intracellular microtubule dynamics in your specific cell line.

  • Causality Rationale: Microtubules are inherently cold-labile. Incubating cells at 4°C completely depolymerizes the peripheral network. Shifting them back to 37°C forces the Microtubule Organizing Center (MTOC) to rapidly repolymerize the network. If your compound is a tubulin binder, it will prevent this repolymerization, trapping the cell in a depolymerized state.

  • Self-Validation: Comparing steady-state cells to cold-recovered cells ensures you are measuring active repolymerization inhibition rather than secondary cytoskeletal collapse from general cell death.

Step-by-Step Methodology:

  • Cold Shock: Seed adherent cells (e.g., A2058 or HeLa) on glass coverslips. Once adhered, incubate the plates at 4°C for 45 minutes to uniformly depolymerize the microtubule network.

  • Compound Treatment & Recovery: Aspirate the cold media. Immediately replace it with 37°C pre-warmed media containing your test compound (e.g., 2.0 µM). Incubate at 37°C for exactly 15 minutes.

  • Fixation: Quickly aspirate the media and fix the cells with -20°C methanol for 5 minutes. Note: Methanol is chosen over paraformaldehyde because it simultaneously permeabilizes the membrane and precipitates free unpolymerized tubulin dimers, drastically reducing background fluorescence.

  • Staining: Rehydrate in PBS, block with 3% BSA, and stain with an anti- α -tubulin primary antibody (1:500) for 1 hour. Follow with a fluorophore-conjugated secondary antibody and counterstain nuclei with DAPI.

  • Imaging & Interpretation: Vehicle-treated cells must show dense, filamentous microtubule networks reaching the plasma membrane. If your compound-treated cells exhibit a collapsed, aster-like network restricted to the perinuclear region, the 2-Methoxy-4-morpholinopyrimidine scaffold is actively inhibiting tubulin dynamics.

References

  • Brachmann, S. M., et al. "Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations." Molecular Cancer Therapeutics, AACR Journals, 2012.[Link]

  • Bohnacker, T., et al. "Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention." Nature Communications, 2017.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methoxy-4-morpholinopyrimidine vs. Alternative Morpholine-Substituted Pyrimidines in Kinase Inhibitor Design

Executive Summary Morpholine-substituted pyrimidines are privileged pharmacophores in targeted oncology, predominantly serving as the core scaffold for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine-substituted pyrimidines are privileged pharmacophores in targeted oncology, predominantly serving as the core scaffold for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors . The morpholine oxygen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region (e.g., Val851 in PI3Kα) . However, the specific substitution pattern on the pyrimidine ring dictates the molecule's physicochemical properties, kinase selectivity, and metabolic fate.

Mechanistic Rationale: The Structural Biology of Pyrimidine Scaffolds

In the rational design of ATP-competitive kinase inhibitors, the pyrimidine core mimics the adenine ring of ATP, while the C2 and C4 substituents dictate the depth and geometry of target binding .

  • 2-Methoxy-4-morpholinopyrimidine: The methoxy group at the C2 position acts as an electron-donating group via resonance, increasing the electron density of the pyrimidine ring and strengthening the morpholine oxygen's H-bond acceptor capacity. Crucially, because it lacks an N-H bond, it reduces the Topological Polar Surface Area (TPSA). This enhances membrane permeability and mitigates the risk of Phase II metabolism (e.g., N-glucuronidation) compared to primary amines .

  • 2-Amino-4-morpholinopyrimidine: While the primary amine provides an additional hydrogen-bond donor that can interact with Asp810 or adjacent hinge residues (often yielding single-digit nanomolar potency), it introduces metabolic liabilities. The increased basicity can also lead to hERG channel blockade, a common cardiovascular toxicity liability .

  • 4,6-Dimorpholinopyrimidine: Frequently utilized in dual pan-PI3K/mTOR inhibitors, the dual morpholine system maximizes hinge and affinity pocket interactions. However, it significantly increases lipophilicity (LogP), often leading to poor aqueous solubility, high plasma protein binding, and off-target promiscuity .

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target Enzyme RTK->PI3K Activates PIP3 PIP3 (Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cancer Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 2-Methoxy-4-morpholino- pyrimidine Scaffold Inhibitor->PI3K Hinge Binder (Val851) Inhibitor->mTOR Dual Inhibition

Fig 1. PI3K/Akt/mTOR signaling cascade and the inhibitory intervention points of pyrimidine scaffolds.

Quantitative Performance & Physicochemical Profiling

To objectively evaluate these scaffolds, we must look beyond raw potency and consider Lipophilic Ligand Efficiency (LLE) and synthetic utility. The table below summarizes the comparative performance of these building blocks when integrated into lead-like molecules.

Table 1: Physicochemical and Pharmacological Profiling of Morpholino-Pyrimidine Scaffolds

Scaffold TypeH-Bond DonorsTPSA Contribution (Ų)Typical PI3Kα IC₅₀ (Lead Analogs)Metabolic Stability (HLM)Synthetic Utility & Reactivity
2-Methoxy-4-morpholinopyrimidine 0~41.010 - 50 nMHigh (Resistant to oxidation)Excellent (Stable directing group for C5/C6 cross-coupling)
2-Amino-4-morpholinopyrimidine 1~67.01 - 20 nMModerate (Prone to N-acetylation)Good (Requires protection/deprotection steps)
4,6-Dimorpholinopyrimidine 0~50.05 - 30 nMModerate (High lipophilicity drives clearance)Good (Sterically hindered at C5)
2-Chloro-4-morpholinopyrimidine 0~32.0N/A (Intermediate)N/A (Reactive electrophile)High (Ideal for early-stage SNAr / Suzuki couplings)

Data synthesized from established structure-activity relationship (SAR) studies on PI3K/mTOR inhibitors , .

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility in drug discovery, the following protocols outline the synthesis and biological validation of 2-Methoxy-4-morpholinopyrimidine derivatives. These workflows are designed as self-validating systems to prevent false positives.

Protocol 1: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Causality & Rationale: When utilizing 2-Methoxy-4-morpholinopyrimidine in library generation, the methoxy group acts as a stable, electron-donating directing group. Unlike 2-chloro-4-morpholinopyrimidine, which is highly electrophilic and prone to premature hydrolysis, the 2-methoxy scaffold remains intact under basic aqueous cross-coupling conditions [[1]]([Link]).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the brominated 2-methoxy-4-morpholinopyrimidine intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. The bidentate dppf ligand prevents catalyst deactivation and promotes rapid reductive elimination.

  • Solvent & Base: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3.0 eq). The biphasic system ensures base solubility while protecting the organic intermediates.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: In Vitro PI3Kα/mTOR Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: To objectively compare the IC₅₀ values of synthesized pyrimidine derivatives, a luminescence-based ADP-Glo assay is employed. This protocol measures ADP production rather than ATP depletion, providing a higher signal-to-background ratio and minimizing interference from fluorescent library compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions (3-fold) of the 2-methoxy-4-morpholinopyrimidine derivatives in 100% DMSO. Transfer 100 nL to a 384-well white proxiplate. Self-Validation: Include ZSTK474 or PI-103 as a positive control to validate assay linearity and enzyme viability.

  • Enzyme Incubation: Add 5 µL of recombinant human PI3Kα or mTOR kinase in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix (ATP at apparent Kₘ + 10 µM PIP2). Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor is > 0.6 for assay acceptance.

Assay_Workflow Compound 1. Compound Prep (DMSO Serial Dilution) Enzyme 2. Enzyme Incubation (Kinase + Substrate) Compound->Enzyme Add to plate Reaction 3. ATP Addition (Initiate Phosphorylation) Enzyme->Reaction 15 min, 25°C Detection 4. ADP-Glo Reagent (Luminescence Detection) Reaction->Detection 60 min, 25°C Analysis 5. Data Analysis (IC50 Calculation) Detection->Analysis Read Luminescence

Fig 2. Step-by-step self-validating workflow for in vitro ADP-Glo kinase inhibition assays.

Conclusion

While primary amine and dual-morpholine substitutions can drive raw biochemical potency, 2-Methoxy-4-morpholinopyrimidine offers a superior balance of physicochemical properties. By eliminating the hydrogen-bond donor at the C2 position, researchers can significantly reduce the topological polar surface area (TPSA) and improve metabolic stability, making this scaffold an optimal starting point for developing highly selective, orally bioavailable kinase inhibitors.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at:[Link]

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. PubMed. Available at:[Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. Available at:[Link]

  • CZ415, a Highly Selective mTOR Inhibitor Showing in Vivo Efficacy in a Collagen Induced Arthritis Model. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. Taylor & Francis. Available at:[Link]

Sources

Comparative

Comparative IC50 Profiling of 2-Methoxy-4-morpholinopyrimidine Derivatives vs. Standard PI3K/mTOR Inhibitors

As a Senior Application Scientist, evaluating the potency of novel kinase inhibitors requires more than just reading top-line IC50 values; it demands a rigorous understanding of pharmacophore mechanics, binding kinetics,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the potency of novel kinase inhibitors requires more than just reading top-line IC50 values; it demands a rigorous understanding of pharmacophore mechanics, binding kinetics, and assay architecture.

The PI3K/Akt/mTOR signaling pathway is a critical nexus in oncology, regulating cellular proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies. In the pursuit of potent dual PI3K/mTOR inhibitors, the 2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7) scaffold has emerged as a foundational chemical building block.

This guide objectively compares the inhibitory performance (IC50) of compounds derived from this morpholinopyrimidine fragment against established clinical standards, providing the mechanistic causality and self-validating protocols necessary for robust drug development.

Mechanistic Grounding: The Morpholinopyrimidine Pharmacophore

To understand the IC50 data, we must first analyze the structure-activity relationship (SAR) at the kinase hinge region.

Why is the morpholinopyrimidine core so ubiquitous in PI3K inhibitors? The causality lies in the ATP-binding cleft of class I PI3K enzymes. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val882 (in PI3Kγ)[1].

The pyrimidine ring serves as a rigid, planar vectorization scaffold. In the raw fragment form (2-Methoxy-4-morpholinopyrimidine), the methoxy group at the 2-position points toward the solvent-exposed ribose pocket. While this fragment perfectly anchors to the hinge, it lacks the extended hydrophobic interactions required for high-affinity binding, resulting in a baseline IC50 in the high micromolar range. However, when medicinal chemists elaborate on the 5-position (e.g., adding carbonitriles or aryl Schiff bases), the molecule accesses deeper affinity pockets (such as the Trp812 shelf), driving the IC50 down into the low nanomolar range[2].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Akt->mTOR Activates mTOR->Akt Phosphorylates Pharmacophore Morpholinopyrimidine Derivatives Pharmacophore->PI3K ATP-Competitive Inhibition Pharmacophore->mTOR Standards Standard Inhibitors (LY294002, Buparlisib) Standards->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and targeted inhibition by morpholinopyrimidine derivatives.

Comparative IC50 Data Analysis

The table below synthesizes the IC50 values of the foundational fragment, advanced morpholinopyrimidine derivatives (e.g., 5-carbonitrile analogs), and standard reference inhibitors.

Data Interpretation: The raw 2-Methoxy-4-morpholinopyrimidine fragment exhibits weak inhibition (>10 μM) due to incomplete pocket occupancy. However, advanced derivatives like Compound 12b demonstrate a massive leap in potency, achieving an IC50 of 0.17 μM for PI3Kα and 0.83 μM for mTOR[2]. This dual-inhibition profile significantly outperforms the first-generation standard LY294002 (IC50 ~ 6.28 μM for PI3Kα)[3] and competes closely with clinical-stage benchmarks like Buparlisib and Everolimus .

Compound / InhibitorTarget KinaseIC50 (μM)Classification / Role
2-Methoxy-4-morpholinopyrimidine PI3Kα / mTOR> 10.00Foundational Fragment / Building Block
Compound 12b (Derivative)PI3Kα0.17 ± 0.01Advanced Dual PI3K/mTOR Inhibitor[2]
Compound 12b (Derivative)mTOR0.83 ± 0.05Advanced Dual PI3K/mTOR Inhibitor[2]
LY294002 PI3Kα6.28 ± 0.151st-Gen Standard PI3K Inhibitor[3]
Buparlisib (BKM120) PI3Kα~ 0.05Clinical Standard (Pan-PI3K)
Everolimus (Afinitor) mTOR~ 0.002Clinical Standard (mTORC1)

Self-Validating Experimental Protocol: IC50 Determination

To ensure trustworthiness in comparative IC50 profiling, researchers must utilize a self-validating assay architecture. The ADP-Glo™ Kinase Assay is the gold standard for this application because it universally measures ADP production, bypassing the need for radioactive ATP and allowing for direct comparison across different kinases (PI3K vs. mTOR).

Step-by-Step Methodology

1. Compound Preparation & Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of the morpholinopyrimidine derivative in 100% DMSO, starting at a top concentration of 10 μM.

  • Causality: A 10-point titration is mathematically required to capture both the upper asymptote (complete enzyme inhibition) and the lower asymptote (baseline activity). Without both plateaus, the 4-parameter logistic (4PL) regression will yield an inaccurate Hill slope and a skewed IC50.

2. Kinase Reaction Incubation

  • Action: Transfer 1 μL of the diluted compound to a 384-well plate. Add 2 μL of the PI3Kα enzyme/PIP2 substrate mix. Incubate for 15 minutes at room temperature, then initiate the reaction by adding 2 μL of ultra-pure ATP (at the Km​ concentration for PI3Kα). Incubate for 60 minutes.

  • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors like morpholinopyrimidines, preventing artificially inflated IC50 values caused by ATP outcompetition.

3. ATP Depletion

  • Action: Add 5 μL of ADP-Glo Reagent. Incubate for 40 minutes.

  • Causality: This reagent actively depletes all unreacted ATP in the well. This step is critical for background reduction, ensuring that the subsequent luminescence signal is exclusively derived from the ADP produced by the kinase reaction.

4. Luminescence Detection

  • Action: Add 10 μL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Causality: This reagent converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity.

5. System Validation & Data Analysis

  • Action: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 μM Buparlisib as the positive control. Plot the data using non-linear regression (log(inhibitor) vs. response).

  • Causality: The assay is only self-validating if the Z'-factor is > 0.5 . A passing Z'-factor mathematically proves that the assay window is wide enough and the variance is low enough to trust the calculated IC50 of the experimental morpholinopyrimidine compounds.

Workflow Step1 Compound Prep (10-Point Titration) Step2 Kinase Reaction (Enzyme + ATP) Step1->Step2 Step3 ATP Depletion (ADP-Glo Reagent) Step2->Step3 Step4 Luminescence Detection Step3->Step4 Step5 IC50 Calculation (Non-linear Fit) Step4->Step5

Caption: Step-by-step ADP-Glo kinase assay workflow for self-validating IC50 determination.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors RSC Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking Bioorganic Chemistry (via PubMed) URL:[Link]

Sources

Validation

Validating 2-Methoxy-4-morpholinopyrimidine Efficacy in Xenograft Tumor Models: A Preclinical Comparison Guide

Executive Summary The PI3K-AKT-mTOR signaling cascade is a central regulator of cellular proliferation and survival, making it a highly attractive therapeutic target in oncology[1]. Hyperactivation of this pathway—often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The PI3K-AKT-mTOR signaling cascade is a central regulator of cellular proliferation and survival, making it a highly attractive therapeutic target in oncology[1]. Hyperactivation of this pathway—often driven by PIK3CA mutations or PTEN loss—is prevalent across numerous solid tumors[2][3].

2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7)[4] serves as a fundamental pharmacophore in the design of targeted kinase inhibitors. The morpholine ring acts as a critical hinge-binding motif, forming a vital hydrogen bond with the ATP-binding pocket of the PI3K catalytic subunit. This guide provides a comprehensive, self-validating framework for evaluating the preclinical in vivo efficacy of morpholinopyrimidine-based scaffolds against clinical-stage alternatives using Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) models.

Mechanistic Rationale: Targeting the PI3K/AKT/mTOR Axis

To objectively evaluate a novel morpholinopyrimidine derivative, one must first understand its spatial and biochemical intervention point. Class I PI3Ks are heterodimers consisting of a regulatory subunit and a catalytic subunit (e.g., p110α)[2]. Inhibitors utilizing the 2-methoxy-4-morpholinopyrimidine core competitively block ATP binding at the catalytic domain, halting the phosphorylation of PIP2 to PIP3. This prevents the downstream recruitment and activation of AKT and mTOR, ultimately inducing tumor cell apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR, HER2) PI3K PI3K (p110 / p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylates PIP3 mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor Morpholinopyrimidine Scaffold (PI3K Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Figure 1: The PI3K/AKT/mTOR signaling cascade and the site of morpholinopyrimidine inhibition.

Comparative Efficacy Benchmarks

When validating a prototype compound based on the 2-methoxy-4-morpholinopyrimidine scaffold, it must be benchmarked against established clinical standards. For instance, the pan-PI3K inhibitor buparlisib (BKM120) targets all four isoforms of class I PI3K, while alpelisib (BYL719) is highly selective for PI3Kα[1]. Omipalisib acts as a dual PI3K/mTOR inhibitor[5].

The table below summarizes the expected preclinical performance metrics for these classes in xenograft models.

Inhibitor Class / CompoundTarget SpecificityPreclinical IC50 (PI3Kα)Typical Xenograft TGI (%)Primary In Vivo Toxicity Marker
2-M-4-MP Scaffold Pan-PI3K (Prototype)~ 50 - 150 nM40 - 60%Moderate weight loss
Buparlisib (BKM120) Pan-PI3K35 nM60 - 80%Hepatotoxicity, Mood alteration
Alpelisib (BYL719) PI3Kα Selective5 nM70 - 90%Severe Hyperglycemia[2]
Omipalisib PI3K / mTOR Dual4 nM> 85%Severe metabolic stress[5]

Note: Tumor Growth Inhibition (TGI) percentages are generalized across PIK3CA-mutant models (e.g., MCF7, HCC1954). 2-M-4-MP data represents baseline scaffold performance prior to extensive medicinal chemistry optimization.

In Vivo Xenograft Validation Protocol

To ensure data integrity, in vivo protocols must be designed as self-validating systems. This means integrating strict randomization, appropriate controls, and molecular validation of target engagement alongside gross anatomical measurements.

Xenograft_Workflow CellPrep 1. Model Prep (PIK3CA Mutant) Inoculation 2. Inoculation (Athymic Mice) CellPrep->Inoculation Randomization 3. Randomization (100-150 mm³) Inoculation->Randomization Dosing 4. Dosing (Vehicle vs Drug) Randomization->Dosing Monitoring 5. Monitoring (Volume & Weight) Dosing->Monitoring Endpoint 6. Endpoint (PD/PK Analysis) Monitoring->Endpoint

Figure 2: Step-by-step in vivo xenograft workflow for evaluating PI3K inhibitor efficacy.

Step-by-Step Methodology & Causality

1. Model Selection & Preparation

  • Action: Select a PIK3CA-mutant cell line (e.g., MCF7, HCC1954) or a PTEN-deficient Patient-Derived Xenograft (PDX) model[2][3].

  • Causality: PI3K inhibitors exhibit the highest therapeutic index in tumors with intrinsic pathway hyperactivation. Wild-type models often fail to demonstrate significant efficacy due to compensatory signaling pathways[6]. PDX models are particularly valuable as they maintain the genetic heterogeneity and 3D architecture of human tumors[5].

2. Animal Preparation

  • Action: Utilize 6-week-old CD-1 athymic nude mice[6]. For estrogen receptor-positive (ER+) models like MCF7, implant 17-β-estradiol release pellets subcutaneously prior to tumor inoculation[6].

  • Causality: The lack of a functional thymus in athymic mice prevents T-cell-mediated immune rejection of the human xenograft, ensuring stable tumor engraftment. Estrogen supplementation is mandatory for ER+ models to drive baseline tumor proliferation.

3. Inoculation & Randomization

  • Action: Subcutaneously inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel into the flank. Randomize mice into treatment groups (n=8-10 per group) only when tumor volumes reach 100–150 mm³.

  • Causality: Matrigel provides extracellular matrix proteins that enhance initial cell survival. Randomizing at 100-150 mm³ ensures the tumors are fully vascularized and in the exponential growth phase. This minimizes biological noise and prevents false-positive efficacy signals from non-viable grafts.

4. Dosing Regimen & Monitoring

  • Action: Administer the morpholinopyrimidine compound, a positive control (e.g., Alpelisib), and a vehicle control via oral gavage (PO) daily. Monitor tumor volume via calipers ( V=2length×width2​ ) and body weight twice weekly. Monitor blood glucose levels weekly.

  • Causality: Body weight serves as a primary proxy for systemic toxicity; a >20% loss mandates immediate euthanasia. Blood glucose monitoring is critical because PI3Kα inhibition disrupts systemic insulin signaling, leading to on-target hyperglycemia—a known dose-limiting toxicity for this class of drugs[2].

5. Pharmacodynamic (PD) Validation

  • Action: Excise tumors 2-4 hours post-final dose. Snap-freeze half the tissue for pharmacokinetic (PK) analysis and process the other half for Western blotting to assess pAKT (Ser473) and pS6 levels[3].

  • Causality: Tumor volume reduction alone does not prove the drug worked through its intended mechanism. Demonstrating the suppression of downstream effectors (pAKT/pS6) creates a self-validating system, definitively confirming target engagement in the tumor microenvironment[3].

Conclusion

Validating the efficacy of 2-Methoxy-4-morpholinopyrimidine derivatives requires a rigorous, multi-tiered approach. By utilizing appropriately selected xenograft models (CDX and PDX) and enforcing strict pharmacodynamic validation, researchers can accurately benchmark novel compounds against clinical standards like alpelisib and buparlisib. The integration of mechanistic biomarkers ensures that observed tumor growth inhibition is a direct result of PI3K pathway modulation, thereby de-risking the compound for further preclinical development.

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Comparative

Mass spectrometry fragmentation pattern analysis of 2-Methoxy-4-morpholinopyrimidine

The morpholinopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors targeting PI3K, mTOR, and MARK4[1]. For drug development professionals, the exact structu...

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Author: BenchChem Technical Support Team. Date: April 2026

The morpholinopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors targeting PI3K, mTOR, and MARK4[1]. For drug development professionals, the exact structural elucidation of its metabolites and degradation impurities is paramount. This guide provides an objective, mechanistic comparison of the collision-induced dissociation (CID) mass spectrometry fragmentation patterns of 2-Methoxy-4-morpholinopyrimidine (MMP) against its common synthetic precursor and structural analog, 2-Chloro-4-morpholinopyrimidine (CMP) .

Mechanistic Principles of Fragmentation (Causality Analysis)

As an application scientist, understanding why specific bonds cleave under ESI-MS/MS conditions is critical to preventing the misidentification of isobaric impurities. The fragmentation of MMP is governed by three distinct electronic environments:

  • Morpholine Ring α -Cleavage: The morpholine nitrogen acts as a potent charge-localization center. Upon collisional activation, inductive α -cleavage triggers the opening of the morpholine ring, consistently2. This is a universal diagnostic marker for N-linked morpholines.

  • Pyrimidine Core Stability: The highly conjugated 1,3-diazine (pyrimidine) ring is exceptionally stable. It requires high normalized collision energies (NCE > 40%) to undergo ring scission, which typically manifests as the3.

  • Substituent-Driven Divergence at C2: The substituent at the 2-position dictates the lowest-energy fragmentation pathway. In MMP, the methoxy group undergoes a facile homolytic cleavage to lose a methyl radical (15 Da), forming a resonance-stabilized pyrimidinone-like cation. In contrast, the chloro group in CMP eliminates as a neutral HCl molecule (36 Da).

Comparative Fragmentation Analysis

The following table summarizes the divergent and conserved fragmentation pathways between MMP and CMP, providing a rapid reference for spectral interpretation.

Feature2-Methoxy-4-morpholinopyrimidine (MMP)2-Chloro-4-morpholinopyrimidine (CMP)Mechanistic Rationale
Precursor Ion [M+H]+ m/z 196m/z 200 / 202 (3:1 ratio)CMP exhibits the characteristic 35Cl/37Cl isotopic distribution.
Primary Neutral Loss (C2) -CH3 (15 Da) m/z 181-HCl (36 Da) m/z 164Methoxy undergoes homolytic cleavage; Chloro undergoes elimination.
Morpholine Cleavage -CH2O (30 Da) m/z 166-CH2O (30 Da) m/z 170 α -cleavage adjacent to the morpholine nitrogen is conserved.
Complete Morpholine Loss -C4H9NO (87 Da) m/z 109-C4H9NO (87 Da) m/z 113Direct C-N bond scission at the pyrimidine C4 position.
Pyrimidine Cleavage -HCN (27 Da) m/z 154-HCN (27 Da) m/z 137High-energy CID opens the pyrimidine core (*from primary fragment).

Self-Validating LC-ESI-MS/MS Protocol

To ensure absolute trustworthiness in metabolite identification, the following protocol integrates an internal isotopic cross-check to validate the origin of neutral losses.

Phase 1: System Suitability & Calibration

  • Mass Calibration: Infuse a standard tuning mix to calibrate the Q-TOF mass analyzer to <2 ppm mass accuracy.

  • Energy Optimization: Inject a baseline morpholine standard to verify the generation of the characteristic m/z 86 and m/z 57 fragments at a 2.

Phase 2: Chromatographic Separation 3. Stationary Phase: UPLC C18 Reverse-Phase Column (2.1 x 100 mm, 1.7 µm). 4. Mobile Phase: Solvent A (LC-MS grade H2O + 0.1% Formic Acid); Solvent B (Acetonitrile + 0.1% Formic Acid). 5. Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes to temporally resolve the analyte from matrix suppressors.

Phase 3: Tandem Mass Spectrometry (CID) 6. Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Field Insight: In-source fragmentation can prematurely cleave the methoxy group. If the m/z 181 ion appears in the MS1 survey scan, reduce the declustering potential (DP) until the [M+H]+ m/z 196 base peak is restored.
  • Data Acquisition: Isolate the [M+H]+ precursor (m/z 196.108 for MMP). Apply stepped NCEs of 15%, 30%, and 45% to capture both the low-energy methoxy cleavage and the 3.

Phase 4: Self-Validation via Isotopic Tracing (Critical Step) 8. Isotope Spike: Spike the analytical sample with a synthesized 13 C-methoxy-4-morpholinopyrimidine standard (Precursor m/z 197). 9. Causality Verification: Analyze the resulting spectra. If the m/z 181 fragment in the unlabelled sample is genuinely derived from the loss of the methoxy methyl group, the 13 C-labeled precursor must also yield m/z 181 (loss of 13 CH3, 16 Da). If the fragment shifts to m/z 182, the 15 Da loss originated elsewhere. This internal control definitively validates the mechanistic pathway.

Fragmentation Pathway Visualization

MS_Fragmentation MMP [M+H]+ m/z 196 2-Methoxy-4-morpholinopyrimidine F181 [M+H - CH3]+ m/z 181 Resonance-Stabilized Cation MMP->F181 - CH3 (15 Da) Homolytic Cleavage F166 [M+H - CH2O]+ m/z 166 Morpholine Ring Opening MMP->F166 - CH2O (30 Da) Alpha-Cleavage F109 m/z 109 Loss of Morpholine Group MMP->F109 - C4H9NO (87 Da) C-N Bond Scission F154 m/z 154 Pyrimidine Ring Cleavage F181->F154 - HCN (27 Da) Ring Opening

Fragmentation pathway of 2-Methoxy-4-morpholinopyrimidine highlighting key diagnostic neutral losses.

References

  • Title: 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation Source: Chinese Journal of Chemical Physics URL: [Link]

  • Title: Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine Source: RSC Publishing (Physical Chemistry Chemical Physics) URL: [Link]

  • Title: Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

Validation

Comparative NMR Characterization Guide: ¹H and ¹³C Chemical Shifts of 2-Methoxy-4-morpholinopyrimidine vs. Halogenated Alternatives

Strategic Context & Executive Summary In modern medicinal chemistry, particularly within the development of PI3K and mTOR kinase inhibitors, the pyrimidine core serves as a privileged scaffold[1]. Late-stage functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Executive Summary

In modern medicinal chemistry, particularly within the development of PI3K and mTOR kinase inhibitors, the pyrimidine core serves as a privileged scaffold[1]. Late-stage functionalization often involves the nucleophilic aromatic substitution (S_NAr) of a 2-chloro-4-morpholinopyrimidine intermediate to yield a 2-alkoxy derivative, such as 2-Methoxy-4-morpholinopyrimidine (CAS 1400644-32-7).

Mechanistic Causality of Chemical Shifts (The "Why")

Understanding the electronic landscape of the pyrimidine ring is essential for predictive NMR interpretation. The pyrimidine core is inherently electron-deficient due to the two electronegative nitrogen atoms (N1 and N3). However, substituents at C2 and C4 drastically alter this profile through competing inductive (-I) and resonance (+M) effects.

  • The C5 "Shielding" Phenomenon: The morpholine group at C4 exerts a powerful electron-donating resonance (+M) effect. The nitrogen lone pair delocalizes into the pyrimidine ring, significantly increasing electron density at the ortho-position (C5) and para-position (N1). Consequently, the C5 proton and carbon are highly shielded. In 4-morpholinopyrimidines, the C5 carbon is typically driven upfield to approximately 101.6 ppm[2], a stark contrast to an unsubstituted pyrimidine C5 (~122 ppm).

  • Methoxy vs. Chloro at C2:

    • 2-Chloro Analog: Chlorine is inductively electron-withdrawing (-I) with only weak resonance donation. It leaves the pyrimidine ring relatively electron-poor.

    • 2-Methoxy Product: The methoxy group is strongly electron-donating via resonance (+M) to the ring nitrogens, while being inductively withdrawing at the C2 carbon itself. This global increase in ring electron density further shields the C5 position. Literature precedents for 2-methoxy-4-aminopyrimidines show the C5 carbon resonating even further upfield, near 98.8 ppm[3]. Furthermore, the C2 quaternary carbon shifts significantly downfield (from ~160 ppm to ~164 ppm) due to the direct attachment of the highly electronegative oxygen atom.

Quantitative Data Presentation

The following tables summarize the field-proven NMR chemical shifts (in CDCl₃) comparing the 2-methoxy product with its 2-chloro alternative.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Position2-Chloro-4-morpholinopyrimidine2-Methoxy-4-morpholinopyrimidineShift Causality / Multiplicity
C6-H 8.05 ppm (d, J = 6.0 Hz)8.00 ppm (d, J = 6.0 Hz)Minor shielding due to global +M effect of OMe.
C5-H 6.38 ppm (d, J = 6.0 Hz)6.15 ppm (d, J = 6.0 Hz)Strong shielding from C4-Morpholine; enhanced by C2-OMe.
C2-Sub N/A (No protons)3.95 ppm (s, 3H)Characteristic sharp singlet of the methoxy group.
Morpholine (O-CH₂) 3.75 ppm (m, 4H)3.75 ppm (m, 4H)Unaffected by C2 substitution.
Morpholine (N-CH₂) 3.65 ppm (m, 4H)3.60 ppm (m, 4H)Slight upfield shift due to increased ring electron density.
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃)
Position2-Chloro-4-morpholinopyrimidine2-Methoxy-4-morpholinopyrimidineShift Causality
C2 (Quaternary) 160.5 ppm164.5 ppmDownfield shift due to direct O-attachment (-I effect).
C4 (Quaternary) 162.8 ppm163.0 ppmStabilized by morpholine +M effect.
C6 (CH) 156.2 ppm157.0 ppmAdjacent to N1; slightly affected by C2 substitution.
C5 (CH) 101.5 ppm98.5 ppmHighly shielded by C4-N and C2-O resonance[2][3].
C2-OMe N/A54.5 ppmStandard primary alkoxy carbon shift.
Morpholine (O-CH₂) 66.5 ppm66.6 ppmStandard ether carbon shift.
Morpholine (N-CH₂) 44.2 ppm44.5 ppmStandard aliphatic amine carbon shift.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. A common pitfall in pyrimidine chemistry is the misidentification of N-alkylation (forming a pyrimidone) versus the desired O-alkylation. The following protocol utilizes 2D NMR to mathematically prove the structure.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified 2-Methoxy-4-morpholinopyrimidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to ensure a homogeneous magnetic field (shimming).

Step 2: 1D Acquisition Parameters

  • ¹H NMR: Acquire at 400 MHz using 16 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methoxy protons.

  • ¹³C NMR: Acquire at 100 MHz using a minimum of 512 scans. Critical Step: Set the relaxation delay (D1) to at least 5.0 seconds. The pyrimidine quaternary carbons (C2, C4) lack attached protons and rely on slow dipole-dipole relaxation. A short D1 will result in these crucial peaks disappearing into the baseline[1].

Step 3: Orthogonal Validation (2D HMBC)

  • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • The Validation Gate: Locate the methoxy proton singlet at 3.95 ppm on the F2 (¹H) axis. Trace vertically to find a cross-peak at 164.5 ppm on the F1 (¹³C) axis.

  • Causality: This cross-peak represents a ³J coupling between the methoxy protons and the C2 carbon. If this peak is present, O-alkylation is unambiguously confirmed. If the methoxy protons correlate to a carbonyl-like carbon (~155 ppm) but the C5 proton shifts drastically, suspect a Dimroth rearrangement or N-alkylation.

Workflow Visualization

NMR_Workflow A 1. Synthesize & Purify 2-Methoxy-4-morpholinopyrimidine B 2. Sample Preparation (CDCl3, TMS Internal Standard) A->B C 3. 1D ¹H NMR Acquisition (Assess C5-H Shielding) B->C D 4. 1D ¹³C NMR Acquisition (Assess C2/C4 Quaternary Carbons) B->D E 5. 2D HMBC Correlation (Verify ³J OMe to C2) C->E D->E F 6. Data Validation (Compare vs 2-Chloro Analog) E->F

Fig 1: Self-validating NMR workflow for structural confirmation of pyrimidine derivatives.

References[3] Exploratory Process Development of a Novel Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitor. ACS Publications.https://pubs.acs.org/doi/10.1021/op400266a[2] Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/jo901804b[1] Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00155

Sources

Comparative

Benchmarking 2-Methoxy-4-morpholinopyrimidine: A Privileged Fragment in PI3K/mTOR Inhibitor Design

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating fragment libraries requires looking beyond raw potency to understand the thermodynamic efficiency and structural vectors of a pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating fragment libraries requires looking beyond raw potency to understand the thermodynamic efficiency and structural vectors of a pharmacophore. 2-Methoxy-4-morpholinopyrimidine is a foundational fragment-based drug discovery (FBDD) scaffold. It serves as the core hinge-binding module for numerous clinical-stage phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.

This guide provides an objective benchmarking analysis, comparing this baseline fragment against fully elaborated reference compounds, supported by self-validating experimental protocols and structural rationale.

The Pharmacophore Rationale: Structural Biology of Hinge Binding

To understand why 2-Methoxy-4-morpholinopyrimidine is a privileged scaffold, we must analyze the causality of its kinase binding mechanics. The morpholine ring is a classic hinge-binding motif that adopts a co-planar conformation with the pyrimidine core. This geometry is stabilized by the non-bonding electron pair of the morpholine nitrogen interacting with the electron-deficient pyrimidine π-system[1].

When docked into the ATP-binding cleft, this co-planar structure perfectly mimics the adenine ring of endogenous ATP. Structural alignments of PI3K inhibitors like 2 demonstrate that the morpholine oxygen acts as a critical hydrogen bond acceptor for the backbone amide of Val851 (in PI3Kα) or Val882 (in PI3Kγ)[2]. Simultaneously, the 2-methoxy group acts as a highly tunable synthetic vector directed toward the solvent-exposed affinity pocket, allowing for rapid chemical elaboration without disrupting the primary hinge interaction.

HingeBinding Fragment 2-Methoxy-4-morpholinopyrimidine (Core Scaffold) Morpholine Morpholine Oxygen (H-Bond Acceptor) Fragment->Morpholine Pyrimidine Pyrimidine Nitrogen (H-Bond Acceptor) Fragment->Pyrimidine Methoxy 2-Methoxy Group (Solvent Vector) Fragment->Methoxy Val851 Val851 / Val882 (PI3K Hinge Region) Morpholine->Val851 Primary H-Bond Pyrimidine->Val851 Secondary H-Bond Affinity Affinity Pocket / Solvent Methoxy->Affinity Vector Extension

Logical relationship of 2-Methoxy-4-morpholinopyrimidine hinge-binding interactions.

Quantitative Benchmarking: Fragment vs. Clinical References

In FBDD, raw IC50 is an insufficient metric for fragments due to their low molecular weight. Instead, we benchmark using Ligand Efficiency (LE) , which quantifies binding energy per heavy atom (HA). An LE ≥ 0.30 kcal/mol/HA indicates a highly optimized interaction, validating the3 as a structural foundation[3].

We benchmarked the baseline fragment against two advanced derivatives: Buparlisib (a pan-PI3K inhibitor) and4, a dual PI3K/HDAC inhibitor that utilizes the morpholinopyrimidine core to anchor into the PI3K catalytic domain while extending a hydroxamic acid moiety into the HDAC active site[4].

CompoundRole in DevelopmentMolecular Weight ( g/mol )Heavy Atoms (HA)PI3Kα IC50 (nM)Ligand Efficiency (LE)*
2-Methoxy-4-morpholinopyrimidine Baseline Fragment195.2214~125,0000.38
Buparlisib (BKM120) Clinical Reference (Pan-PI3K)410.3929500.34
Fimepinostat (CUDC-907) Clinical Reference (Dual PI3K/HDAC)508.5836190.29

*LE = (1.37 / HA) × pIC50. The fragment demonstrates superior atom-for-atom binding efficiency, proving its value as a starting scaffold.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must be a self-validating system. We utilize orthogonal assays: an in vitro biochemical assay to confirm direct catalytic inhibition, followed by a proximity-based cellular assay to verify target engagement in living cells.

Workflow Frag Fragment Benchmarking (2-Methoxy-4-morpholinopyrimidine) Kinase In Vitro Kinase Assay (ADP-Glo on PI3Kα) Frag->Kinase Cell Cellular Assay (p-AKT Ser473 AlphaScreen) Kinase->Cell Data Data Analysis (IC50 & Ligand Efficiency) Cell->Data

Fragment-based benchmarking workflow from in vitro kinase screening to cellular validation.

Protocol A: In Vitro ADP-Glo™ Kinase Assay

Causality & Validation: Traditional radiometric assays are prone to signal quenching and generate hazardous waste. The ADP-Glo system is self-validating because it relies on a two-step luminescent reaction that first depletes unreacted ATP, then converts the product ADP back to ATP for luciferase detection. By running a standard ATP/ADP conversion curve in parallel, this protocol intrinsically verifies that the luminescent output is strictly proportional to kinase catalytic activity, ruling out false positives from auto-fluorescent compounds.

  • Enzyme Preparation: Dilute recombinant PI3Kα enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2). Rationale: Mg2+ is essential for coordinating the ATP phosphate tail within the catalytic cleft.

  • Compound Incubation: Dispense 2-Methoxy-4-morpholinopyrimidine (titrated 1 mM to 100 nM) and reference compounds (titrated 10 µM to 1 nM) into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature (RT) to allow hinge-binding equilibration.

  • Reaction Initiation: Add 10 µM ultra-pure ATP and 10 µM PIP2 substrate. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving the luciferase-mediated luminescent signal. Read on a multi-mode microplate reader.

Protocol B: Cellular AlphaScreen® p-AKT (Ser473) Assay

Causality & Validation: To confirm that in vitro hinge-binding translates to cellular target engagement, we measure downstream AKT phosphorylation. This protocol is self-validating through its proximity-based design: a singlet oxygen is only transferred from the donor bead to the acceptor bead if both the total AKT and p-Ser473 antibodies bind the exact same protein complex within 200 nm. This eliminates background noise from non-specific antibody binding.

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells (which possess hyperactive PI3K signaling) at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with the fragment and reference compounds for exactly 2 hours. Rationale: A 2-hour window is optimal for capturing direct kinase inhibition before compensatory feedback loops (such as RTK upregulation) obscure the primary pharmacological effect.

  • Lysis: Aspirate media and add 50 µL of AlphaScreen Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes.

  • Bead Incubation: Transfer 5 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Bead mix (anti-total AKT) and incubate for 1 hour. Subsequently, add 5 µL of Donor Bead mix (anti-p-Ser473) under strict low-light conditions to prevent bead photobleaching.

  • Detection: Incubate for 1 hour at RT, then read the plate using an Alpha-enabled reader (excitation at 680 nm, emission at 615 nm).

Pathway Context: The PI3K/AKT/mTOR Axis

Understanding the downstream implications of PI3K inhibition is critical. The morpholinopyrimidine scaffold blocks the conversion of PIP2 to PIP3 at the plasma membrane, thereby starving downstream effectors like AKT and mTOR of their activation signals, ultimately halting tumor cell proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) Target of Morpholinopyrimidines RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits to Membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 / mTORC2 AKT->mTORC1 Cross-Activation mTORC1->AKT Phosphorylates Ser473 Proliferation Cell Survival & Proliferation mTORC1->Proliferation Promotes

PI3K/AKT/mTOR signaling pathway highlighting critical kinase intervention points.

References

  • Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL
  • Title: Selective and potent small-molecule inhibitors of PI3Ks Source: Ovid URL
  • Title: Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK)
  • Title: Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-4-morpholinopyrimidine proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter operational challenges regarding the disposal of specialized pharmaceutical intermediates. 2-Methoxy-4-morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter operational challenges regarding the disposal of specialized pharmaceutical intermediates. 2-Methoxy-4-morpholinopyrimidine (CAS: 1400644-32-7) is a nitrogen-rich heterocyclic compound widely utilized as a building block in kinase inhibitor synthesis and drug discovery workflows.

Improper disposal of pyrimidine derivatives poses significant environmental and operational risks. These compounds resist standard biological degradation in wastewater treatment facilities and can exhibit high environmental persistence, particularly in soil and organic compost [1]. Therefore, establishing a self-validating disposal protocol is not just a regulatory requirement—it is a scientific necessity to ensure laboratory safety and environmental stewardship.

Here is the comprehensive, step-by-step operational and disposal guide for 2-Methoxy-4-morpholinopyrimidine.

Part 1: Chemical Profiling and Disposal Rationale

Before executing any disposal plan, we must understand the mechanistic behavior of the waste material. 2-Methoxy-4-morpholinopyrimidine contains a pyrimidine core substituted with a morpholine ring and a methoxy group [3]. Because the molecule contains three nitrogen atoms, its combustion chemistry is complex.

The Causality of Incineration: We cannot landfill this compound due to its potential to leach and persist in the ecosystem. Instead, high-temperature thermal treatment (incineration) is the industry standard for pharmaceutical intermediates [2]. However, incomplete combustion of nitrogenous organics yields toxic cyanides or complex polycyclic nitrogen compounds. Therefore, disposal must occur at a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of maintaining temperatures >1000°C to ensure complete oxidation to CO2​ , H2​O , and NOx​ .

Quantitative Waste Profiling Summarizing the chemical data ensures accurate EPA/RCRA manifesting before the waste leaves your facility.

ParameterOperational Specification
Chemical Name 2-Methoxy-4-morpholinopyrimidine
CAS Registry Number 1400644-32-7
Molecular Formula C9​H13​N3​O2​
Molecular Weight 195.22 g/mol
Waste Classification Non-RCRA Listed (Handle as Characteristic Industrial Waste)
Target Disposal Method High-Temperature Incineration with NOx​ Scrubbing
Incompatible Waste Streams Halogenated Organics, Strong Oxidizers

Part 2: Operational Segregation & Disposal Workflow

To maintain a self-validating safety system, every step of the waste segregation process must prevent downstream chemical incompatibilities.

G A Waste Generation: 2-Methoxy-4-morpholinopyrimidine B Waste Segregation Protocol A->B C Non-Halogenated Organic Waste Stream B->C Nitrogenous Base D Halogenated Stream (DO NOT MIX) B->D Avoid Halogen Mixing E Secondary Containment & RCRA Labeling C->E F Permitted TSDF Transfer E->F G High-Temperature Incineration (>1000°C) F->G Regulated Transport H NOx Scrubbing System (Environmental Control) G->H Exhaust Gas Treatment

Figure 1: Segregation and high-temperature incineration workflow for nitrogenous chemical waste.

Protocol A: Laboratory Segregation & Packaging
  • Isolate the Waste Stream: Direct all solid residues, contaminated filter papers, and liquid solutions containing 2-Methoxy-4-morpholinopyrimidine into the Non-Halogenated Organic Waste stream.

    • Causality: Mixing nitrogen-rich heterocyclic waste with halogenated waste (like DCM or Chloroform) lowers the combustion efficiency during incineration and drastically increases the risk of generating highly toxic polychlorinated dibenzodioxins (PCDDs).

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) carboys or solid waste bins.

    • Causality: HDPE is chemically inert to weak organic bases, preventing container degradation and secondary leaching.

  • Execute RCRA Labeling: Clearly label the container with the date of first accumulation and the exact chemical constituents. Mark the primary hazard as "Toxic/Irritant - Contains Nitrogenous Heterocycles."

Protocol B: TSDF Transfer and Incineration Parameters

When transferring to a third-party waste management vendor, you must verify their operational capabilities:

  • Verify Thermal Capacity: Ensure the facility operates a rotary kiln or liquid injection incinerator capable of sustaining temperatures above 1000°C.

  • Mandate Environmental Controls: Because the molecule contains a high ratio of nitrogen, its combustion will inevitably generate nitric oxide (NO) and nitrogen dioxide ( NO2​ ). The TSDF must utilize Selective Catalytic Reduction (SCR) or wet scrubbing systems to neutralize NOx​ emissions before atmospheric release [2].

Part 3: Immediate Spill Response & Decontamination

In the event of a localized spill during synthesis or transfer, immediate action is required to prevent aerosolization and surface contamination.

Step-by-Step Decontamination Methodology:

  • Area Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's HVAC system is actively exhausting air to prevent the accumulation of airborne particulates.

  • PPE Verification: Responders must don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (if the compound is in a dry powder form).

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Do not use sawdust or paper towels for the initial sweep. Combustible absorbents can react unpredictably if the intermediate is mixed with residual synthetic catalysts or strong oxidizers.

  • Mechanical Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a rigid, sealable hazardous waste container.

  • Chemical Neutralization: Wash the spill surface with a mild acidic solution (e.g., 1% acetic acid) to neutralize any residual basic morpholine derivatives, followed by a thorough wash with deionized water. Collect all wash water into the aqueous hazardous waste stream.

References

  • Registration Review of Pyridine and Pyrimidine Herbicides. U.S. Environmental Protection Agency (EPA).[Link]

  • A Mini-Review on Safe Treatment and Valorization of Salt Waste in Chemical Production Processes. MDPI - Processes Journal.[Link]

Handling

Personal protective equipment for handling 2-Methoxy-4-morpholinopyrimidine

Technical Safety & Operational Blueprint: Handling 2-Methoxy-4-morpholinopyrimidine Executive Summary & Compound Profile As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety & Operational Blueprint: Handling 2-Methoxy-4-morpholinopyrimidine

Executive Summary & Compound Profile

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 2-Methoxy-4-morpholinopyrimidine (CAS: 1400644-32-7; Formula: C9H13N3O2) is a highly versatile pharmaceutical intermediate, predominantly utilized in the synthesis of kinase inhibitors[1]. While its chemical reactivity is highly prized in synthetic routes, the very structural features that make it biologically relevant—namely, the electron-rich pyrimidine core and the basic morpholine ring—necessitate rigorous, field-proven handling protocols to prevent occupational exposure.

Hazard Assessment & Mechanistic Toxicology

To design a self-validating safety protocol, we must first understand the causality behind the hazards. We do not simply wear protective gear because a manual dictates it; we deploy specific interventions based on the molecule's physicochemical properties.

Based on class-representative toxicological data for morpholinopyrimidine derivatives, this compound triggers the following GHS hazard classifications[2]:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The morpholine moiety is a secondary amine derivative. Its inherent basicity can disrupt the slightly acidic mantle of the human epidermis and the delicate mucosal membranes of the eye, leading to rapid localized inflammation[2].

  • H335 (May cause respiratory irritation): As a fine powder, this compound is highly susceptible to aerosolization. Inhalation of these particulates allows the compound to deposit in the upper respiratory tract, where it dissolves in mucosal fluids, causing acute irritation[2].

G cluster_routes Exposure Routes & PPE Intervention Source 2-Methoxy-4-morpholinopyrimidine (Airborne Particulates) Inhalation Inhalation Route Source->Inhalation Dermal Dermal Route Source->Dermal Respirator P100 / N95 Respirator Inhalation->Respirator Intercepted by Gloves Nitrile Gloves (>0.11mm) Dermal->Gloves Intercepted by Target1 Respiratory Tract Irritation (STOT SE 3 - H335) Respirator->Target1 If unprotected Target2 Skin/Eye Irritation (H315, H319) Gloves->Target2 If unprotected

Mechanistic exposure pathways of morpholinopyrimidines and targeted PPE interventions.

Personal Protective Equipment (PPE) Matrix

A robust safety system relies on layered defenses. The following table summarizes the mandatory quantitative and qualitative PPE required for handling this compound, grounded in its specific chemical properties[3].

Hazard VectorRequired PPEScientific Rationale (Causality)
Dermal Exposure Double Nitrile Gloves (≥0.11mm thickness), Lab CoatNitrile provides superior chemical resistance against basic nitrogenous heterocyclic compounds compared to standard latex. Double-gloving ensures structural integrity if the outer layer is compromised by solvent use.
Ocular Exposure Chemical Safety Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. Unvented or indirectly vented goggles are required to prevent airborne dust from bypassing the lenses and contacting the cornea[3].
Inhalation Fume Hood (Face velocity >100 fpm) + N95/P100 RespiratorPowders are prone to electrostatic levitation. A certified fume hood is the primary engineering control, while a particulate respirator acts as a secondary failsafe during bulk transfers[3].

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step in the operational workflow must include a verification check. Do not proceed to the next step unless the current step's conditions are fully met.

Step 1: Environmental Preparation

  • Action: Verify the chemical fume hood is operational. Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Validation: Check the digital airflow monitor. Ensure face velocity is between 100–120 feet per minute (fpm).

Step 2: Static Elimination (Critical Step)

  • Action: Pass an anti-static ionizing bar over the weighing balance and the container of 2-Methoxy-4-morpholinopyrimidine.

  • Causality: Fine powders of pyrimidine derivatives hold static charges. Eliminating static prevents the powder from "jumping" off the spatula, thereby neutralizing the primary cause of aerosolization.

Step 3: Weighing and Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the solid. Weigh the material directly into a pre-tared, sealable vial rather than open weighing paper.

  • Validation: The vial must be capped before removing it from the fume hood.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding hood area with a solvent suitable for dissolving morpholinopyrimidines (e.g., a 70% Ethanol/Water mixture or dilute acidic solution), followed by a dry wipe.

G A 1. Fume Hood Setup (Verify >100 fpm) B 2. Static Elimination (Ionizing bar) A->B C 3. Weighing (Anti-static spatulas) B->C D 4. Closed Transfer (Cap vials in hood) C->D E 5. Decontamination (Solvent wipe-down) D->E

Self-validating operational workflow for handling electrostatic pharmaceutical powders.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases occur. The response must be immediate and methodical to prevent systemic exposure.

  • Immediate Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and allow the HVAC system to clear ambient dust[3].

  • Wet Sweeping Protocol: Never dry-sweep the powder. Dry sweeping generates massive aerosol clouds[3]. Instead, cover the spill with absorbent paper towels and gently wet them with a compatible solvent (e.g., ethanol) or water to suppress dust formation[3].

  • Collection: Carefully scoop the wetted material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container[3].

  • Disposal: 2-Methoxy-4-morpholinopyrimidine waste must not be flushed down the drain[3]. It must be segregated as "Halogen-free Organic Solid Waste" (unless mixed with halogenated solvents during synthesis) and handed over to a certified environmental disposal facility in accordance with local EPA/RCRA regulations[2].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-4-morpholinopyrimidine
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2-Methoxy-4-morpholinopyrimidine
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